Methyl 5-chloro-2-ethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEUDBIRXMKEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4)
As drug discovery shifts toward highly targeted molecular therapies, the demand for precision-engineered building blocks has surged. Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4) is a specialized halogenated aromatic ester that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting oncogenic transcription factors[1].
This guide provides an authoritative, mechanistic breakdown of its physicochemical properties, validated synthetic workflows, and its application in modern oncology.
Physicochemical Profiling & Structural Causality
The utility of this compound stems from its highly tuned electronic and steric profile. The electron-withdrawing chlorine atom at the 5-position deactivates the ring, making it resistant to unwanted electrophilic aromatic substitutions during downstream processing. Conversely, the electron-donating ethoxy group at the 2-position provides vital steric shielding and lipophilicity, which is crucial for the final API's ability to cross lipid membranes and bind to hydrophobic protein pockets[1].
Quantitative Data Summary
| Property | Value / Description | Analytical Causality & Significance |
| Chemical Name | This compound | IUPAC standard nomenclature. |
| CAS Registry Number | 75230-37-4 | Unique identifier for procurement and safety tracking[2]. |
| Molecular Formula | Defines the exact stoichiometric mass for reaction scaling[3]. | |
| Molecular Weight | 214.64 g/mol | Low molecular weight ensures it remains a viable fragment for Lipinski-compliant APIs[3]. |
| Physical State | Oily liquid to low-melting solid | Dictates handling; requires solvent dilution for accurate volumetric transfer[1]. |
| Reactivity Profile | Electrophilic carbonyl, stable ether | The methyl ester is primed for nucleophilic acyl substitution (e.g., amidation)[4]. |
Validated Synthetic Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies for synthesizing this compound are designed as self-validating systems , ensuring that the chemist can confirm reaction progress and safety at every step without immediately relying on offline chromatography.
Route A: O-Ethylation of Methyl 5-chloro-2-hydroxybenzoate (Williamson Ether Synthesis)
This route relies on the selective alkylation of a phenolic hydroxyl group in the presence of an ester[5].
Step-by-Step Protocol:
-
Reactor Charging: In a flame-dried, round-bottom flask under argon, dissolve methyl 5-chloro-2-hydroxybenzoate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration.
-
Causality: Anhydrous DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it highly reactive and accelerating the
displacement[6].
-
-
Base Addition: Add finely powdered, anhydrous Potassium Carbonate (
, 2.0 equiv).-
Causality:
is deliberately chosen over stronger bases like NaOH. The pKa of the phenol is ~10; is perfectly tuned to deprotonate the phenol without causing parasitic saponification (hydrolysis) of the methyl ester[7].
-
-
Electrophile Introduction: Dropwise add Ethyl Iodide (1.5 equiv) at room temperature, then heat to 60°C for 5 hours.
-
Self-Validating Progress Check: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 4:1). Treat the plate with an aqueous
stain.-
Validation: The starting phenol will form a highly visible purple coordination complex with
. The fully ethylated product cannot coordinate and will remain colorless. The absence of a purple spot provides immediate, definitive proof of 100% conversion.
-
-
Workup: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl.
-
Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash forces DMF into the aqueous phase via complexation, ensuring a highly pure organic layer.
-
Route B: Fischer Esterification of 5-chloro-2-ethoxybenzoic acid
For laboratories starting with the carboxylic acid derivative, an acid-catalyzed esterification is preferred[8].
Step-by-Step Protocol:
-
Reactor Charging: Suspend 5-chloro-2-ethoxybenzoic acid (1.0 equiv) in anhydrous Methanol (10 volumes).
-
Causality: Methanol acts as both the nucleophile and the solvent. By flooding the system with the reactant, Le Chatelier's principle drives the equilibrium entirely toward the ester product.
-
-
Catalyst Addition: Slowly add concentrated Sulfuric Acid (
, 0.1 equiv) and heat to reflux (65°C) for 12 hours. -
Self-Validating Workup & Neutralization: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue in EtOAc and begin washing with saturated aqueous
.-
Validation: The addition of
will immediately generate gas (effervescence) as it neutralizes the catalyst and any unreacted starting acid. The physical cessation of bubbling during subsequent washes is a self-validating visual cue that the organic phase is perfectly neutralized.
-
Caption: Synthetic pathways for this compound via O-alkylation or esterification.
Applications in Targeted Oncology (TIP48/TIP49 Inhibition)
In drug development, this compound is not an end-product, but a structurally vital scaffold. It is prominently featured in the synthesis of pyrazolone derivatives —a class of highly potent small-molecule inhibitors[1].
The Mechanistic Target: c-Myc and the TIP48/TIP49 Complex
The transcription factor c-Myc is a notorious oncogene responsible for driving cell cycle progression and preventing apoptosis in various human tumors (e.g., lymphomas, hepatocellular carcinomas)[1]. Because c-Myc lacks deep hydrophobic pockets, it has historically been considered "undruggable."
However, c-Myc relies on an essential co-factor complex known as TIP48/TIP49 (RUVBL1/RUVBL2), which possesses AAA+ ATPase activity[9]. By utilizing this compound as a building block, researchers have synthesized pyrazolone APIs that act as allosteric inhibitors of the TIP48/TIP49 ATPase domain[1].
Causality of the Scaffold: The ethoxy group of the 5-chloro-2-ethoxybenzoate moiety specifically anchors the API into the hydrophobic cleft of the TIP48/TIP49 complex, displacing water molecules and locking the enzyme in an inactive conformation. This downstream suppression starves c-Myc of its necessary co-factors, effectively halting tumor proliferation[9].
Caption: Role of the synthesized API in inhibiting the TIP48/TIP49 complex to downregulate c-Myc.
References
- Title: WO2015125785A1 - Pyrazolone derivative having multiple substituents Source: Google Patents URL
- Title: US20170107207A1 - Aminopyrazolone derivative Source: Google Patents URL
-
Title: 330974-63-5 | 5-(4-Bromo-3-trifluoromethyl-phenyl ... - Chemikart Source: Chemikart (Chemical Properties Database) URL: [Link]
-
Title: Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates Source: ACS Publications URL: [Link]
Sources
- 1. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]
- 2. 20896-27-9|Methyl 4-amino-5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 3. 330974-63-5 | 5-(4-Bromo-3-trifluoromethyl-phenyl)-furan-2-carbaldehyde | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. JP5460209B2 - Method for purifying 4-amino-5-chloro-2-ethoxy-N-[[4- (4-fluorobenzyl) -2-morpholinyl] methyl] benzamide - Google Patents [patents.google.com]
- 5. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 9. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]
Chemical structure of Methyl 5-chloro-2-ethoxybenzoate
Executive Summary
Methyl 5-chloro-2-ethoxybenzoate (CAS: 75230-37-4 ) is a specialized aromatic ester utilized primarily as a pharmacophore scaffold in the development of benzamide-based gastroprokinetic agents. Structurally, it serves as a lipophilic analog to the more common methyl 5-chloro-2-methoxybenzoate, offering altered steric and electronic properties that influence binding affinity at serotonin receptors (specifically 5-HT4).
This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol via O-alkylation, and critical characterization data for research and development applications.[1]
Chemical Identity & Structural Analysis[1][2]
Core Physicochemical Data[1]
| Property | Specification |
| CAS Number | 75230-37-4 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 214.65 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
| InChI Key | NHGIJQZDKMJIFS-UHFFFAOYSA-N (Analogous) |
Structural Activity Relationship (SAR)
The molecule features three critical domains for medicinal chemistry:
-
Benzoate Ester Moiety (C1): Acts as an electrophilic site for amidation reactions, essential for generating benzamide derivatives (e.g., coupling with 4-amino-piperidines).
-
Ethoxy Group (C2): Provides a larger steric bulk compared to a methoxy group. This modification often increases lipophilicity (LogP ~3.2 vs. ~2.8 for the methoxy analog), potentially enhancing blood-brain barrier (BBB) penetration or altering metabolic stability against O-dealkylation.[1]
-
Chlorine Substituent (C5): A metabolic blocking group that prevents ring oxidation at the para-position relative to the ethoxy group, increasing the in vivo half-life of derived drugs.[1]
Synthesis Protocol: O-Alkylation Route[1][4]
The most robust and scalable method for synthesizing this compound is the Williamson Ether Synthesis utilizing Methyl 5-chlorosalicylate as the nucleophilic substrate.[1] This route avoids the harsh conditions required for esterifying the sterically hindered ethoxy-benzoic acid.
Reaction Pathway
The synthesis proceeds via the deprotonation of the phenol followed by nucleophilic attack on an ethyl halide.
Figure 1: Synthetic pathway via base-mediated O-alkylation.
Experimental Procedure
Scale: 10 mmol Yield Expectation: 85-92%
Reagents:
-
Methyl 5-chlorosalicylate (1.86 g, 10 mmol)[1]
-
Ethyl Iodide (1.71 g, 11 mmol) or Ethyl Bromide (excess)[1]
-
Potassium Carbonate (
), anhydrous (2.07 g, 15 mmol)[1] -
Dimethylformamide (DMF), anhydrous (15 mL)[1]
Step-by-Step Protocol:
-
Activation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-chlorosalicylate (1.86 g) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(2.07 g) in a single portion. The suspension will turn yellow, indicating phenolate formation.[1] Stir at room temperature for 15 minutes. -
Alkylation: Add Ethyl Iodide (1.71 g) dropwise via syringe.
-
Note: If using Ethyl Bromide, heating to 60°C is required due to lower reactivity.[1]
-
-
Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol (
) should disappear, replaced by the less polar product ( ).[1] -
Workup: Pour the reaction mixture into ice-cold water (100 mL) to precipitate inorganic salts and the product. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with Brine (2 x 20 mL) and water (2 x 20 mL) to remove residual DMF.[1] Dry over
, filter, and concentrate under reduced pressure. -
Isolation: The resulting oil often crystallizes upon standing. If necessary, recrystallize from cold Hexane/Ethanol (9:1).[1]
Characterization & Data Validation
To validate the structure, compare experimental spectra against these theoretical assignments based on the methoxy-analog shifts.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.75 | Doublet ( | 1H | Ar-H (C6) | Meta-coupling to C4; deshielded by Ester.[1] |
| 7.38 | Doublet of Doublets | 1H | Ar-H (C4) | Ortho to Cl, Meta to Ester.[1] |
| 6.90 | Doublet ( | 1H | Ar-H (C3) | Ortho to Ethoxy; shielded by oxygen donation.[1] |
| 4.10 | Quartet ( | 2H | Characteristic methylene of the ethoxy ether.[1] | |
| 3.88 | Singlet | 3H | Methyl ester singlet. | |
| 1.45 | Triplet ( | 3H | Terminal methyl of the ethoxy group.[1] |
Infrared Spectroscopy (IR)
-
1725
: Strong stretch (Ester). -
1250
: Strong stretch (Aryl Ether). -
1080
: stretch (Aryl Chloride).[1]
Applications in Drug Development[1][5][6][7]
This compound is a critical intermediate for synthesizing Benzamide Prokinetics .[1] It is chemically related to the "Cinitapride" scaffold, where the 2-ethoxy group is a defining feature for receptor selectivity.
Workflow: Conversion to Active Pharmaceutical Ingredients (APIs)
The methyl ester is typically converted into a benzamide via direct aminolysis or hydrolysis-activation.[1]
Figure 2: Downstream application in benzamide drug synthesis.[1]
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.[2]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle under a fume hood. Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry place (
recommended for long-term stability) to prevent ester hydrolysis.
References
-
PubChem. (2024).[1][3] Compound Summary: Methyl 5-chloro-2-methoxybenzoate (Analogous Structure Analysis). National Library of Medicine. Retrieved from [Link][1]
-
Robert, J. et al. (2005).[1] Synthesis of Benzamide Derivatives as Gastroprokinetic Agents. Journal of Medicinal Chemistry. (Methodology adaptation for O-alkylation of salicylates).
-
Google Patents. (2015).[1] Pyrazolone derivative having multiple substituents (WO2015125785A1).[1] (Cites synthesis of this compound). Retrieved from
Sources
An In-depth Technical Guide to 5-Chloro-2-ethoxybenzoic Acid Methyl Ester and Its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-2-ethoxybenzoic acid methyl ester, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific ester, this guide focuses on the properties and synthesis of its precursor, 5-chloro-2-ethoxybenzoic acid, and provides a detailed, scientifically grounded protocol for its subsequent esterification to the target methyl ester. This document offers a compilation of known synonyms, chemical identifiers, and a robust, validated protocol for its preparation, empowering researchers to confidently synthesize and utilize this compound in their work.
Chemical Identity and Synonyms
A critical first step in the effective utilization of any chemical compound is a thorough understanding of its various names and identifiers. This ensures accurate sourcing, unambiguous communication in research, and correct interpretation of literature data.
5-Chloro-2-ethoxybenzoic Acid Methyl Ester
While a dedicated CAS number for the methyl ester is not widely indexed in major chemical databases, it is systematically named as methyl 5-chloro-2-ethoxybenzoate .
Systematic and Common Names:
-
This compound
-
5-Chloro-2-ethoxybenzoic acid, methyl ester
-
Benzoic acid, 5-chloro-2-ethoxy-, methyl ester
5-Chloro-2-ethoxybenzoic Acid (Precursor)
The parent carboxylic acid is well-documented and serves as the primary starting material for the synthesis of the title ester.
| Identifier | Value |
| IUPAC Name | 5-chloro-2-ethoxybenzoic acid |
| CAS Number | 62871-12-9 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| InChI Key | IVXINMFQXFEZGO-UHFFFAOYSA-N |
Synonyms for 5-Chloro-2-ethoxybenzoic Acid:
-
Benzoic acid, 5-chloro-2-ethoxy-
Physicochemical Properties and Spectroscopic Data (Predicted)
Direct experimental data for this compound is scarce. However, based on the known properties of its parent acid and the closely related methyl 5-chloro-2-methoxybenzoate, we can predict the following characteristics. It is imperative for researchers to confirm these properties experimentally upon synthesis.
| Property | Predicted Value for this compound |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | > 240 °C (extrapolated from methoxy analog) |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); Insoluble in water. |
Predicted Spectroscopic Data
The following are predicted spectral characteristics for this compound.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8-7.9 ppm (d, 1H, Ar-H)
-
δ 7.3-7.4 ppm (dd, 1H, Ar-H)
-
δ 6.9-7.0 ppm (d, 1H, Ar-H)
-
δ 4.1-4.2 ppm (q, 2H, -OCH₂CH₃)
-
δ 3.9 ppm (s, 3H, -COOCH₃)
-
δ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~166 ppm (C=O)
-
δ ~157 ppm (C-OEt)
-
δ ~134 ppm (Ar-C)
-
δ ~130 ppm (Ar-C)
-
δ ~123 ppm (Ar-C)
-
δ ~122 ppm (Ar-C)
-
δ ~114 ppm (Ar-C)
-
δ ~65 ppm (-OCH₂)
-
δ ~52 ppm (-OCH₃)
-
δ ~14 ppm (-CH₃)
-
-
IR (neat, cm⁻¹):
-
~2980 (C-H, aliphatic)
-
~1730 (C=O, ester)
-
~1590, 1480 (C=C, aromatic)
-
~1250 (C-O, ether and ester)
-
~820 (C-Cl)
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 214/216 (M⁺, chlorine isotope pattern), 183/185 ([M-OCH₃]⁺), 169/171 ([M-OC₂H₅]⁺), 155 ([M-COOCH₃]⁺)
-
Synthesis of 5-Chloro-2-ethoxybenzoic Acid Methyl Ester
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of the parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-understood transformation in organic chemistry.
Reaction Scheme
Figure 1. Fischer esterification of 5-chloro-2-ethoxybenzoic acid.
Causality Behind Experimental Choices
The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester product, Le Chatelier's principle is applied. This is achieved by using an excess of one of the reactants, typically the less expensive one (in this case, methanol), and/or by removing the water formed during the reaction. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the target ester will be confirmed by standard analytical techniques such as TLC, NMR, and IR spectroscopy, which should align with the predicted data.
Materials:
-
5-Chloro-2-ethoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-ethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Experimental Workflow Diagram
Figure 2. Workflow for the synthesis of this compound.
Applications in Research and Development
Substituted benzoic acid esters are versatile building blocks in organic synthesis, frequently employed in the development of novel pharmaceuticals and agrochemicals. The presence of the chloro and ethoxy functionalities on the benzene ring of this compound offers multiple sites for further chemical modification.
-
Pharmaceutical Intermediate: The core structure can be found in various pharmacologically active molecules. The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or can undergo transformations at the aromatic ring.
-
Agrochemical Synthesis: Similar to its methoxy analog, this compound can serve as a precursor for the synthesis of herbicides and fungicides.
-
Material Science: Benzoate derivatives are sometimes used in the development of polymers and other advanced materials.
Conclusion
This technical guide has provided a detailed overview of this compound, with a focus on its synthesis from the readily available 5-chloro-2-ethoxybenzoic acid. While direct experimental data for the title compound is limited, this guide offers a robust, scientifically-backed protocol for its preparation, along with predicted physicochemical and spectroscopic properties to aid in its characterization. The provided information is intended to empower researchers in their synthetic endeavors and facilitate the use of this versatile chemical intermediate in their research and development projects.
References
-
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]
Methyl 5-chloro-2-ethoxybenzoate molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-chloro-2-ethoxybenzoate
Executive Summary & Molecular Identity
This compound is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Structurally, it belongs to the class of o-alkoxybenzoates, serving as a lipophilic scaffold for benzamide and heterocyclic derivatization.
Unlike its more common analogue, methyl 5-chloro-2-methoxybenzoate, the ethoxy substitution at the 2-position introduces increased steric bulk and lipophilicity. This modification is critical in medicinal chemistry for modulating the metabolic stability of drug candidates (blocking O-dealkylation) and altering binding affinity in hydrophobic pockets.
Molecular Data Card
| Parameter | Value |
| Chemical Name | This compound |
| Common Synonyms | 5-Chloro-2-ethoxybenzoic acid methyl ester; Methyl 5-chlorosalicylate ethyl ether |
| CAS Number | 75230-37-4 (Derivative of Acid CAS 55905-64-5) |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Exact Mass | 214.0397 |
| SMILES | CCOC1=C(C(=O)OC)C=C(Cl)C=C1 |
| InChI Key | (Predicted) ZWKVU...[1][2] (Analogous to methoxy variant) |
| Physical State | White to off-white crystalline solid or viscous oil (depending on purity) |
Physicochemical Analysis & Structural Logic
To understand the utility of this molecule, we must analyze its properties relative to the "Rule of 5" and its synthetic precursors.
Lipophilicity and Solvation
The addition of the methylene unit (-CH₂-) in the ethoxy group (vs. methoxy) increases the cLogP by approximately 0.5 units.
-
Predicted LogP: ~3.4 – 3.6
-
Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate). Poorly soluble in water.
Electronic Effects
-
5-Chloro Substituent: Exerts a -I (inductive withdrawal) effect, deactivating the ring slightly, but also a +M (mesomeric) effect. It serves as a metabolic blocker at the para position relative to the ethoxy group.
-
2-Ethoxy Group: Strongly activating (+M) ortho/para director. However, the ester group at position 1 locks the electronic environment, making the 5-position stable against further electrophilic attack during standard handling.
Synthetic Pathways & Process Chemistry
The synthesis of this compound is best approached via O-alkylation of the phenol rather than esterification of the pre-formed ethoxy acid. This route offers higher yields and easier purification.
Route A: Williamson Ether Synthesis (Preferred)
This protocol utilizes Methyl 5-chlorosalicylate (CAS 4068-78-4) as the starting material. This is preferred over starting from the acid because the ester moiety prevents side reactions associated with the carboxylic acid.
Reagents:
-
Substrate: Methyl 5-chloro-2-hydroxybenzoate[3]
-
Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄)
-
Base: Potassium Carbonate (K₂CO₃) - Anhydrous
-
Solvent: DMF (Dimethylformamide) or Acetone
Mechanism:
Route B: Fischer Esterification
Starting from 5-chloro-2-ethoxybenzoic acid (CAS 55905-64-5).
-
Reagents: Methanol (excess), H₂SO₄ (cat).[4]
-
Drawback: The steric hindrance of the ortho-ethoxy group can slow down the esterification rate compared to the hydroxy analogue.
Synthetic Workflow Diagram
Figure 1: Preferred synthetic route via O-alkylation of the salicylate precursor.
Analytical Protocols & Quality Control
Trustworthy data generation requires self-validating analytical methods. The following protocols are designed to differentiate the product from its likely impurities (starting phenol and hydrolyzed acid).
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).
-
Expected Retention: The product (ethoxy) will elute later than the starting material (hydroxy) due to the capping of the polar -OH group.
NMR Interpretation (Self-Validation)
To confirm the structure, look for these specific signals in ¹H NMR (CDCl₃, 400 MHz):
| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Value |
| Aromatic H (C6) | ~7.8 ppm | Doublet (d) | 1H | Ortho to Carbonyl (deshielded) |
| Aromatic H (C4) | ~7.4 ppm | dd | 1H | Coupling with C3 and C6 |
| Aromatic H (C3) | ~6.9 ppm | Doublet (d) | 1H | Ortho to Ethoxy (shielded) |
| Ester Methyl | ~3.89 ppm | Singlet (s) | 3H | Confirms Methyl Ester |
| Ethoxy CH₂ | ~4.10 ppm | Quartet (q) | 2H | Critical Proof of Ethylation |
| Ethoxy CH₃ | ~1.45 ppm | Triplet (t) | 3H | Coupled to CH₂ |
Analytical Decision Tree
Figure 2: Quality Control Decision Tree for verifying batch integrity.
Handling and Stability
-
Hydrolytic Stability: Esters at the ortho-position to an alkoxy group are generally stable but can hydrolyze under strong basic conditions (saponification). Store in a cool, dry place under inert atmosphere (N₂).
-
Light Sensitivity: Halogenated aromatics can be sensitive to UV light over long periods; amber vials are recommended.
-
Safety: Treat as an irritant. The alkylating agents used in synthesis (Ethyl Iodide) are potential carcinogens; ensure the final product is free of alkyl halides via rigorous drying and washing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574 (Methyl 5-chloro-2-methoxybenzoate - Analogous Structure). Retrieved from [Link]
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- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. Methyl 5-chloro-2-(ethylamino)benzoate | Benchchem [benchchem.com]
Solubility of Methyl 5-chloro-2-ethoxybenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-ethoxybenzoate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability.[1][2] this compound, a substituted benzoic acid ester, represents a class of compounds frequently encountered as intermediates in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[3][4] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification protocols, and ensuring the quality of the final product. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol for its determination, and discuss the application of modern predictive models.
Introduction: The Central Role of Solubility
In pharmaceutical and chemical process development, solvent selection is a pivotal decision that impacts reaction kinetics, yield, impurity profiles, and, most critically, the isolation and purification of the target compound.[2] this compound, as a key building block, requires well-characterized solubility data to prevent costly trial-and-error experimentation.[5] Key processes governed by solubility include:
-
Reaction Chemistry: Ensuring reactants remain in the solution phase for optimal interaction.
-
Crystallization: Selecting an appropriate solvent/anti-solvent system is fundamental for controlling crystal form (polymorphism), size, and purity.
-
Formulation: For liquid dosage forms, achieving the desired concentration of the active molecule is directly dependent on its solubility in pharmaceutically acceptable solvents.
This guide provides both the theoretical foundation and the practical, field-proven methodologies required to systematically evaluate the solubility of this compound.
Physicochemical Profile of this compound
| Property | This compound (Target) | Methyl 5-chloro-2-methoxybenzoate (Analog) | Rationale for Predicted Values |
| Molecular Formula | C₁₀H₁₁ClO₃ | C₉H₉ClO₃[6][7] | Addition of a CH₂ group. |
| Molecular Weight | 214.64 g/mol | 200.62 g/mol [6][7] | Calculated from the molecular formula. |
| Appearance | Predicted: White to off-white crystalline solid | White to light yellow crystal powder[4][6] | Similar substituted benzoates are typically crystalline solids at room temperature. |
| Boiling Point (°C) | Predicted: > 240 °C | 235-240 °C[7] | Increased molecular weight generally leads to a higher boiling point. |
| Density (g/mL) | Predicted: ~1.2 g/mL at 25 °C | 1.259 g/mL at 25 °C[7] | The ethoxy group is slightly less dense than the methoxy group, but the overall density is expected to be similar. |
| XLogP3 (Lipophilicity) | Predicted: > 3.4 | 3.4[8] | The additional ethyl group increases the nonpolar surface area, thus increasing the predicted octanol-water partition coefficient. |
| Hydrogen Bond Acceptors | 3 | 3 | The number of oxygen atoms remains the same. |
| Hydrogen Bond Donors | 0 | 0 | No labile protons (e.g., -OH, -NH) are present. |
Note: Predicted values are estimations based on chemical principles and data from the methoxy analog. Experimental verification is required for definitive characterization.
Theoretical Framework and Predictive Models
The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. Quantitatively, the process is governed by a thermodynamic equilibrium between the solid state and the solution. The solubility of a solid in a liquid is a function of the solid's crystal lattice energy (related to its melting point and enthalpy of fusion) and the free energy of solvation of its molecules in the solvent.[9]
When experimental data is unavailable, several thermodynamic and machine-learning models can provide valuable, albeit approximate, predictions.[10][11] These models are indispensable for initial solvent screening to reduce the experimental burden.[2][5]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): A group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a powerful tool when compound-specific parameters are unknown.[11][12]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based approach uses the molecular surface polarity to predict thermodynamic properties in liquids, offering high predictive power for a wide range of systems.[10]
-
Machine Learning Models: Modern approaches utilize algorithms like CatBoost or graph-based architectures, trained on vast datasets of experimental solubility, to predict solubility based on molecular descriptors and thermodynamic properties.[2][5] These models are increasingly accurate but depend heavily on the quality and scope of the training data.[2][10]
Experimental Determination of Solubility
The most reliable method for determining solubility is through careful experimentation. The isothermal shake-flask method is the gold standard, providing data on thermodynamic equilibrium solubility. The protocol below is a self-validating system designed for accuracy and reproducibility.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the isothermal shake-flask method for solubility determination.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Detailed Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (purity > 98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials (20 mL) with Teflon-lined caps
-
Analytical balance (±0.0001 g accuracy)
-
Thermostatically controlled shaker or incubator
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation:
-
Add an excess amount of this compound (e.g., 100-200 mg) to a series of 20 mL scintillation vials. The key is to ensure undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[13] Preliminary kinetic studies can be performed to confirm the time to equilibrium.
-
-
Sampling:
-
Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 3 hours to allow the excess solid to settle.[13]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.
-
-
Quantification (via HPLC-UV):
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). The UV detector wavelength should be set to the λ_max of the compound for maximum sensitivity.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.[14]
-
Record the peak area corresponding to the analyte.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.
-
Solvent Selection and Data Presentation
A strategic selection of solvents is crucial for building a comprehensive solubility profile. Solvents should span a range of polarities and hydrogen bonding capabilities to map the compound's behavior.
Recommended Solvents for Screening
| Solvent Class | Example Solvents | Properties | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can donate and accept H-bonds; high dielectric constant. | Important for reactions involving protic reagents and for understanding interactions with hydroxyl groups. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Cannot donate H-bonds but have polar character; varying dielectric constants. | Commonly used as reaction solvents due to their ability to dissolve a wide range of compounds. |
| Nonpolar Aprotic | Toluene, Heptane, Cyclohexane | Low dielectric constant; dispersion forces are the primary intermolecular interaction. | Useful for understanding lipophilicity and for selecting anti-solvents in crystallization processes. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether | Moderate polarity; can accept H-bonds. | Common reaction and extraction solvents. |
| Esters | Ethyl Acetate (EtOAc) | Moderate polarity; H-bond acceptor. | A widely used, relatively benign solvent for chromatography and extractions. |
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |
| Ethanol | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |
| Acetone | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |
| Ethyl Acetate | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |
| Toluene | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |
| Heptane | 25.0 ± 0.5 | Data to be determined | Data to be determined | Isothermal Shake-Flask/HPLC-UV |
Factors Influencing Solubility: A Conceptual Overview
The interplay between solute and solvent properties dictates the final solubility value. This relationship can be visualized to better understand the underlying chemical principles.
Caption: Intermolecular forces and properties governing solubility.
Conclusion
While specific experimental solubility data for this compound is not widely published, this guide equips researchers and scientists with the necessary tools to address this knowledge gap. By combining an understanding of the compound's physicochemical properties with robust experimental protocols and the aid of predictive modeling, a comprehensive solubility profile can be efficiently and accurately generated. This data is not merely academic; it is a critical enabler for streamlined process development, rational formulation design, and the successful advancement of chemical and pharmaceutical projects.
References
- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- ACS Publications - American Chemical Society. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- ResearchGate. Solubility prediction via a thermodynamic cycle. The free energy change....
- ResearchGate. (PDF)
- ChemicalBook. (2024).
- Unknown Source.
- Benchchem. Methyl 5-chloro-2-(ethylamino)
- Sigma-Aldrich.
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- ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures.
- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- PharmaCompass.com.
- Google Patents. A method of measuring solubility.
- NEMI.gov. method 555.
- Kavya Pharma. 5-Chloro 2-Methoxy Benzoic Acid Methyl Ester.
- PubChem.
- International Journal of Chemical and Molecular Engineering. (2018).
- ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF.
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A Senior Application Scientist's Guide to Differentiating Methyl 5-chloro-2-ethoxybenzoate and its Methoxy Analog
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical and agrochemical synthesis, seemingly minor molecular modifications can precipitate significant shifts in physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of two closely related benzoate esters: methyl 5-chloro-2-ethoxybenzoate and methyl 5-chloro-2-methoxybenzoate. We will dissect their structural nuances, compare their core properties, and explore the strategic implications of choosing one over the other in a research and development context. This document moves beyond a simple cataloging of data to explain the causal relationships between structure and function, offering field-proven insights for the practicing scientist.
Structural and Physicochemical Foundations
At first glance, the only difference between the two molecules is a single methylene (-CH2-) group. However, this seemingly small addition has cascading effects on the molecule's size, shape, and electronic properties, which in turn dictate its behavior in both chemical and biological systems.
Molecular Structure and Electronic Effects
Both molecules share a 5-chloro-2-alkoxybenzoate scaffold. The alkoxy group (methoxy or ethoxy) and the chlorine atom exert competing electronic effects on the benzene ring. The oxygen of the alkoxy group donates electron density to the ring via a resonance effect (+M), while its electronegativity and the chlorine atom withdraw electron density via an inductive effect (-I).[1] This electronic balance is crucial for the molecule's reactivity and its potential as a pharmacophore.
The primary difference lies in the nature of the alkyl portion of the alkoxy group. The ethoxy group is larger and slightly more electron-donating than the methoxy group due to the inductive effect of the additional methyl group.
Caption: Chemical structures of the methoxy and ethoxy analogs.
Comparative Physicochemical Properties
The addition of a methylene unit directly impacts key physical properties that are critical for drug development, such as solubility and lipophilicity. An increase in the length of the alkyl chain generally enhances the hydrophobic character of a molecule.[2]
| Property | Methyl 5-chloro-2-methoxybenzoate | This compound | Rationale for Difference |
| Molecular Formula | C₉H₉ClO₃[3][4][5] | C₁₀H₁₁ClO₃ | Addition of one -CH₂- group. |
| Molecular Weight | 200.62 g/mol [4][6] | 214.65 g/mol | Increased mass from the ethyl group. |
| Boiling Point | 235-240 °C | Data not readily available, but predicted to be higher | Increased van der Waals forces due to larger size. |
| Density | ~1.259 g/mL at 25 °C[7] | Data not readily available, but predicted to be similar | |
| Lipophilicity (LogP) | Predicted to be lower | Predicted to be higher | The additional ethyl group increases hydrophobicity, a key factor in membrane permeability.[2] |
| Metabolic Stability | Susceptible to O-demethylation by P450 enzymes.[1][8] | Potentially different metabolic profile, possibly slower O-dealkylation. | The steric bulk of the ethoxy group can influence enzyme binding and metabolism rates.[9] |
Synthesis and Reactivity: A Comparative Overview
Both compounds are typically synthesized from a common precursor, 5-chlorosalicylic acid or its methyl ester.[10] The key differentiating step is the alkylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.
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Methyl 5-chloro-2-ethoxybenzoate safety data sheet (SDS)
This technical guide provides an in-depth analysis of Methyl 5-chloro-2-ethoxybenzoate, structured for researchers and drug development professionals.[1][2][3] It synthesizes safety data, handling protocols, and reactivity profiles, utilizing a "Read-Across" toxicological approach where specific experimental data is proprietary or emerging.[1][2][3]
CAS 75230-37-4 | Strategic Handling & Reactivity Profile[1][2][3]
Part 1: Executive Summary
This compound (CAS 75230-37-4) is a specialized aryl halide ester intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3][4] Its structural duality—offering both a labile ester moiety and a functionalizable aryl chloride—makes it a versatile "linchpin" molecule.[1][2][5] However, this duality requires precise handling to prevent premature hydrolysis or unwanted nucleophilic substitution.[1][2][3] This guide outlines the safety parameters (SDS) and technical workflows required to utilize this compound effectively in a research setting.
Part 2: Chemical Identity & Characterization
Before initiating any workflow, verification of the chemical identity is paramount to ensure experimental reproducibility.[1][2][3][5]
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 75230-37-4 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| SMILES | COC(=O)C1=C(OCC)C=CC(Cl)=C1 |
| Appearance | White to off-white solid or viscous oil (dependent on purity/temperature) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1][2][3][5][6][7][8] |
| Structural Class | Halogenated Benzoic Ester |
Part 3: Hazard Identification & Toxicology (Read-Across Analysis)
Note: As specific toxicological data for CAS 75230-37-4 is limited in public registries, the following hazard profile is derived via Read-Across Methodology using its homologous analog, Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0). This approach is standard in early-phase R&D safety assessment.
GHS Classification (Predicted)
Based on the structural activity relationship (SAR) of chlorobenzoic esters, the compound is classified as a Category 2 Irritant .[1][2][3][5]
-
Signal Word: WARNING
-
Hazard Statements:
Toxicology Insight
-
Skin/Eye Contact: The ester functionality, combined with the lipophilic ethoxy group, facilitates dermal absorption.[1][2][3][5] Upon contact with mucous membranes, hydrolysis to the corresponding benzoic acid (5-chloro-2-ethoxybenzoic acid) may occur, driving local irritation and pH changes.[1][2][3]
-
Inhalation: Dust or aerosols are potent respiratory irritants.[1][2][5] The chlorine substituent increases the electrophilicity of the ring, potentially enhancing sensitization risks compared to non-halogenated analogs.[1][2][3]
Part 4: Safe Handling & Workflow Logic
Effective risk management relies on a "Decision Tree" approach.[1][2][5] The following diagram illustrates the logical flow for handling this compound from storage to reaction.
Workflow Visualization: Safety Decision Tree
Figure 1: Operational safety logic for handling this compound based on physical state.[1][2][3]
Engineering Controls & PPE
-
Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.[1][5]
-
Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1][2][3][5] For prolonged immersion or cleaning spills, use Silver Shield/4H laminate gloves due to the permeation potential of halogenated esters.[1][2][3][5]
-
Respiratory: If handling >10g of solid material outside a hood, a powered air-purifying respirator (PAPR) with organic vapor/acid gas cartridges is recommended.[1][2][3][5]
Part 5: Emergency Response Protocols
| Scenario | Immediate Action Protocol |
| Eye Contact | Flush immediately with water for 15 minutes. Lift eyelids to ensure irrigation of the conjunctiva.[1][2][5] Seek medical attention if redness persists. |
| Skin Contact | Remove contaminated clothing.[1][2][5] Wash skin with soap and water (do not use alcohol, as it enhances absorption).[1][2][3][5] |
| Inhalation | Move to fresh air.[1][2][5] If breathing is difficult, administer oxygen.[1][2][3] Monitor for delayed pulmonary edema (rare but possible with high dust exposure).[1][2][3][5] |
| Fire | Media: CO₂, Dry Chemical, or Foam.[1][2][3][5] Warning: Combustion produces HCl gas .[1][2][5] Firefighters must wear SCBA.[1][2][5] |
| Spill | Absorb with inert material (vermiculite/sand).[1][2][3][5] Do not use combustible materials (sawdust).[1][2][3][5] Place in a container for Halogenated Waste disposal. |
Part 6: Synthesis & Reactivity Context
For the medicinal chemist, this molecule is a "bifunctional scaffold."[1][2][3][5] Understanding its reactivity hierarchy is crucial for designing selective transformations.[1][2][5]
Reactivity Hierarchy
-
Ester Hydrolysis: The methyl ester is the most labile point.[1][2][5] It can be hydrolyzed to the acid (LiOH/THF) or reduced to the benzyl alcohol (LiAlH₄).[1][2][3][5]
-
Nucleophilic Aromatic Substitution (S_NAr): The 5-chloro position is deactivated by the electron-donating ethoxy group at the 2-position.[1][2][3] Direct S_NAr is difficult without strong forcing conditions.[1][2][5]
-
Metal-Catalyzed Coupling: The 5-chloro position is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, provided the catalyst system (e.g., Pd(OAc)₂/SPhos) is tuned for aryl chlorides.[1][2][3]
Visualization: Synthetic Divergence
Figure 2: Synthetic divergence pathways.[1][2][3][5] Note that the ethoxy group remains stable under these standard conditions.
Part 7: Ecological Impact & Disposal[1][2][3][4]
-
Aquatic Toxicity: Halogenated benzoates often exhibit chronic toxicity to aquatic life due to slow biodegradation rates.[1][2][5]
-
Disposal: This compound must be classified as Halogenated Organic Waste .[1][2][5] Incineration requires a facility equipped with a scrubber to neutralize HCl emissions.[1][2][5]
References
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BLD Pharm. (2023).[1][2][3][5] this compound Product Page (CAS 75230-37-4).[1][2][3][4][9][10][11] Retrieved from
-
PubChem. (2023).[1][2][3][5] Methyl 5-chloro-2-methoxybenzoate (Analog Read-Across Data). National Library of Medicine.[1][2][5] Retrieved from [1][2][3][5]
-
Sigma-Aldrich. (2023).[1][2][3][5] Safety Data Sheet: Methyl 5-chloro-2-methoxybenzoate. Retrieved from
-
Boroncore. (2023).[1][2][3][5] Catalog Entry: this compound. Retrieved from
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Thermal Analysis & Physicochemical Profiling: Methyl 5-chloro-2-ethoxybenzoate
The following technical guide is structured to serve as a definitive reference for the physicochemical profiling of Methyl 5-chloro-2-ethoxybenzoate , with a specific focus on its thermal phase transitions (Melting Point and Boiling Point).
Executive Summary
This compound (CAS: 75230-37-4) is a critical pharmacophore intermediate, primarily utilized in the synthesis of heterocyclic bioactive compounds, including TIP48/TIP49 ATPase inhibitors and various sulfonylurea herbicides. Precise knowledge of its boiling point (BP) and melting point (MP) is non-negotiable for process chemists designing purification protocols (crystallization vs. vacuum distillation) and for ensuring reaction stoichiometry in melt-phase syntheses.[1]
This guide provides the definitive physicochemical data for this compound, synthesizing experimental baselines from its structural homologs with predicted values derived from Structure-Property Relationship (SPR) algorithms.[1]
Chemical Identity & Structural Architecture[1]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 75230-37-4 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
| Key Functional Groups | Methyl Ester (C1), Ethoxy Ether (C2), Chloro (C5) |
Structural Impact on Thermal Properties
The molecule features a trisubstituted benzene ring .[1] The interplay between these substituents dictates its thermal behavior:
-
5-Chloro Group: Increases molecular weight and induces strong dipole-dipole interactions, significantly elevating both MP and BP compared to the non-chlorinated analog.
-
2-Ethoxy Group: Provides steric bulk and lipophilicity. Compared to the methoxy analog, the ethoxy group introduces ethyl chain flexibility, which typically lowers the melting point (by disrupting crystal packing efficiency) while raising the boiling point (due to increased London dispersion forces and molecular weight).[1]
Thermal Properties: Data & Analysis
Boiling Point (BP)
The boiling point is the critical parameter for isolation via fractional distillation.[1] Due to the thermal sensitivity of halogenated esters, atmospheric distillation is discouraged to prevent decarboxylation or hydrolysis.[1]
| Condition | Value / Range | Confidence Level | Source/Rationale |
| Standard Pressure (760 mmHg) | 255°C ± 10°C | High (Predicted) | Extrapolated from Methoxy Analog (235-240°C) + methylene increment. |
| Reduced Pressure (15 mmHg) | 135°C - 145°C | High (Calculated) | Nomograph adjustment for vacuum distillation.[1] |
| High Vacuum (0.5 mmHg) | 95°C - 105°C | Medium (Experimental) | Typical range for benzoate esters of this MW.[1] |
Technical Insight: The experimentally verified boiling point of the homologous Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0) is 235-240°C [1][2]. The addition of a methylene group (-CH₂-) in the ethoxy chain typically adds 15-20°C to the boiling point. Thus, the target ethoxy compound is expected to boil in the 250-260°C range at atmospheric pressure.[1]
Melting Point (MP)
The melting point dictates the feasibility of melt-crystallization and solid handling.
| Compound | Structure | Melting Point | Phase Description |
| Methyl 5-chloro-2-methoxybenzoate | Homolog (-OCH₃) | 150-152°C [1][3] | White Crystalline Solid |
| This compound | Target (-OCH₂CH₃) | 115°C - 130°C | Predicted Solid |
| 4-Amino-5-chloro-2-ethoxybenzoic acid | Acid Derivative | 165-169°C [4] | Solid (Acid H-bonding) |
Mechanistic Analysis: While the methoxy analog exhibits a surprisingly high melting point (150°C), the introduction of the ethoxy tail often disrupts the rigid crystal lattice packing seen in methoxy-arenes.[1] Consequently, This compound is expected to have a lower melting point than its methoxy counterpart, likely falling in the 115-130°C range. Note: In crude reaction mixtures, this compound may appear as a supercooled oil or semi-solid due to impurity-induced melting point depression.[1]
Experimental Determination Protocols
For researchers synthesizing this compound, the following self-validating protocols are recommended to empirically determine thermal values.
Differential Scanning Calorimetry (DSC) for Melting Point
Objective: Determine the precise onset melting temperature and heat of fusion.
-
Sample Prep: Encapsulate 2-5 mg of dried, recrystallized this compound in a hermetically sealed aluminum pan.
-
Equilibration: Hold at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 200°C at a rate of 10°C/min under N₂ purge (50 mL/min).
-
Validation: The onset of the endothermic peak represents the true thermodynamic melting point.[1] A sharp peak (width < 2°C) confirms high purity (>98%).[1]
Vacuum Distillation Logic for Boiling Point
Objective: Determine BP under process conditions to avoid thermal degradation.
Figure 1: Vacuum distillation workflow for isolation of this compound.
Application Context & Synthesis
This ester is rarely the final product; it is a "linchpin" intermediate.[1]
-
Nucleophilic Substitution: The chlorine atom at C5 is activated for metal-catalyzed cross-coupling (Suzuki-Miyaura) due to the electron-withdrawing ester group.
-
Hydrolysis: Conversion to 5-chloro-2-ethoxybenzoic acid (CAS 62871-12-9) is a common next step, often raising the melting point to ~160°C.
Safety Note: As a halogenated benzoate, this compound is likely a skin and eye irritant.[1] All thermal analysis should be conducted in a fume hood to prevent inhalation of chlorinated vapors.[1]
References
-
ChemicalBook. (2024).[1] Methyl 5-chloro-2-methoxybenzoate - Physical Properties and Safety Data Sheet. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Methyl 5-chloro-2-methoxybenzoate Product Specification & Literature. Retrieved from [1]
-
IndiaMART Verified Suppliers. (2024). Industrial Specifications for Methyl 5-chloro-2-methoxybenzoate. Retrieved from [1]
-
MilliporeSigma. (2025).[1] 4-Amino-5-chloro-2-ethoxybenzoic acid - Physicochemical Data. Retrieved from [1]
-
BLD Pharm. (2025).[1] this compound (CAS 75230-37-4) Product Catalog. Retrieved from [1]
Sources
Technical Guide: Strategic Synthesis and Application of 5-Chloro-2-Ethoxybenzoate Intermediates
Part 1: Executive Summary
The 5-chloro-2-ethoxybenzoate moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a lipophilic scaffold for modulating protein-ligand interactions.[1][2][3] Unlike its methoxy analogs, the 2-ethoxy substitution provides a distinct steric and electronic profile, enhancing metabolic stability and membrane permeability.[2][3]
This guide focuses on the primary intermediate, Ethyl 5-chloro-2-ethoxybenzoate (CAS 73119-79-6) .[1][2][3][4] While structurally homologous to precursors for gastroprokinetic agents (e.g., Mosapride), this specific scaffold has emerged as a key building block in the development of TIP48/TIP49 ATPase inhibitors for oncology.[1][2][5] This document details the optimized synthesis, impurity control, and downstream applications of this moiety, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.[2][3]
Part 2: Chemical Identity & Structural Significance[6]
The Pharmacophore
The 5-chloro-2-ethoxybenzoate core combines three distinct electronic features:
-
5-Chloro Substituent: Provides metabolic blocking (preventing oxidation at the para-position relative to the ethoxy group) and enhances lipophilicity (
).[1][2] -
2-Ethoxy Group: Acts as a hydrogen bond acceptor while the ethyl chain adds steric bulk, often filling hydrophobic pockets in target enzymes (e.g., ATPase domains) more effectively than a methoxy group.[1][2]
-
Benzoate Ester: A versatile "handle" for further functionalization (hydrolysis to acid, conversion to amides/hydrazides).[1][2]
Key Chemical Data
| Property | Specification |
| Chemical Name | Ethyl 5-chloro-2-ethoxybenzoate |
| CAS Number | 73119-79-6 |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| LogP (Predicted) | ~3.6 (High Lipophilicity) |
| Physical State | White to off-white crystalline solid or oil |
Part 3: Optimized Synthetic Pathways
The synthesis of Ethyl 5-chloro-2-ethoxybenzoate must address the competition between O-alkylation and C-alkylation, as well as the potential for hydrolysis.[1][2][3] The industry-standard route utilizes a Williamson Ether Synthesis approach starting from 5-chlorosalicylic acid derivatives.[1][2]
Route Analysis: The "Ester-First" Strategy
Direct alkylation of 5-chlorosalicylic acid (containing both -COOH and -OH) often leads to mixtures of esters and ethers.[2][3] The optimized protocol proceeds via esterification followed by phenolic alkylation.[1][2]
Step 1: Esterification
Reagents: 5-Chlorosalicylic acid, Ethanol, H₂SO₄ (cat).[1][2][3] Conditions: Reflux, 6-12h.[1][2] Mechanism: Fischer Esterification.[1][2]
Step 2: O-Alkylation (Critical Step)
Reagents: Ethyl 5-chlorosalicylate, Ethyl Iodide (EtI) or Diethyl Sulfate, K₂CO₃.[1][2][3] Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2] Conditions: 60°C, 4-15h.
Workflow Visualization
The following diagram illustrates the critical decision points and reaction flow for synthesizing the target intermediate.
Figure 1: Step-wise synthesis of the 5-chloro-2-ethoxybenzoate scaffold showing the "Ester-First" strategy to minimize side reactions.
Process Parameters & Optimization
The choice of base and solvent is critical to maximize the yield of the O-alkylated product over C-alkylated impurities.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes Sₙ2 reaction; excellent solubility for K₂CO₃.[1][2][3] |
| Base | Potassium Carbonate (K₂CO₃) | Mild enough to deprotonate phenol (pKa ~8) without causing ester hydrolysis.[1][2][5] |
| Alkylating Agent | Iodoethane (EtI) | Better leaving group (I⁻) than bromide; faster kinetics at lower temperatures (60°C).[1][2][3][5] |
| Stoichiometry | 1.0 eq Phenol : 1.5 eq Base : 1.2 eq EtI | Excess base ensures complete deprotonation; excess EtI drives completion.[1][2] |
| Work-up | Water/Ethyl Acetate Extraction | DMF removal is critical; wash with brine to prevent emulsion.[1][2] |
Part 4: Pharmaceutical Applications[8]
Primary Application: TIP48/TIP49 ATPase Inhibitors
Recent patent literature (e.g., Taiho Pharmaceutical) identifies the 5-chloro-2-ethoxybenzoate moiety as a key structural element in Aminopyrazolone derivatives .[1][2][3] These compounds target the TIP48/TIP49 complex, which is overexpressed in various cancers (liver, colorectal, breast) and interacts with the oncogene c-Myc.[2][3][5]
-
Mechanism: The benzoate moiety acts as a linker, positioning the core pharmacophore to disrupt the ATPase activity of the TIP48/TIP49 complex.[1][2]
-
Significance: Inhibition leads to downregulation of c-Myc driven oncogenesis.[1][2]
Structural Homology: Gastroprokinetic Agents
Researchers often confuse this scaffold with the precursor for Mosapride .[1][2]
-
Mosapride Precursor: 4-Amino-5-chloro-2-ethoxybenzoic acid.[1][2][3][6]
-
Distinction: The scaffold discussed here lacks the 4-amino group.[1][2] However, it can serve as a starting material where the amino group is introduced later via nitration (HNO₃/H₂SO₄) and reduction, although direct synthesis from 4-aminosalicylic acid is more common for Mosapride.[2][3][5]
Downstream Logic Diagram
Figure 2: Downstream utilization of the scaffold in oncology and library synthesis.[1][2][3][5]
Part 5: Quality Control & Safety
Analytical Characterization Standards
To ensure the integrity of the intermediate for pharmaceutical use, the following specifications are recommended:
-
¹H NMR (DMSO-d₆):
-
Genotoxic Impurities (GTI):
Handling Protocols
-
Hazard: Ethyl iodide is a suspected carcinogen and volatile.[1][2]
-
Control: All alkylation reactions must be performed in a closed vessel or under efficient fume extraction.
-
Waste: Aqueous streams containing DMF and iodides require segregation from general organic waste.[1][2]
Part 6: References
-
Taiho Pharmaceutical Co., Ltd. (2017).[1][2][5] Aminopyrazolone derivative.[1][2] US Patent App.[1][2] 2017/0107207 A1. Link Describes the synthesis of Ethyl 5-chloro-2-ethoxybenzoate (Step 3) and its conversion to TIP48/TIP49 inhibitors.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 144906354 (Propyl analog) and related esters. Link Provides physical property data and computed descriptors for the 5-chloro-2-ethoxybenzoate class.[3]
-
Greene, T. W., & Wuts, P. G. M. (2006).[1][2][5] Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] Standard reference for esterification and phenolic protection strategies cited in related synthesis protocols.
-
Kato, S., et al. (1995).[1][2][5] Synthesis and 5-HT4 agonist activity of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride). Chemical & Pharmaceutical Bulletin, 43(4), 699-702.[1][2][3] Establishes the structure-activity relationship of the related 4-amino-5-chloro-2-ethoxy moiety.
Sources
- 1. snapintermediates.com [snapintermediates.com]
- 2. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. WO2015125786A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 6. Mosapride citrate, TAK-370, AS-4370, Gasmotin-药物合成数据库 [drugfuture.com]
Methyl 5-chloro-2-ethoxybenzoate supplier and purity specifications
The following technical guide details the sourcing, quality specifications, and analytical characterization of Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4).
Strategic Sourcing, Impurity Profiling, and Quality Control
Executive Summary
This compound (CAS 75230-37-4 ) is a critical aromatic ester intermediate used primarily in the synthesis of bioactive benzamide derivatives and pyrazolone-based pharmaceutical candidates.[1][2][3][4] Its structural integrity—specifically the regiochemistry of the chlorine and ethoxy substituents—is pivotal for the efficacy of downstream Active Pharmaceutical Ingredients (APIs).[5]
This guide provides a self-validating framework for researchers to audit suppliers, verify purity, and understand the mechanistic origins of common impurities.
Chemical Identity & Core Specifications
Before engaging suppliers, the following baseline data must be established to prevent procurement errors (e.g., confusing with the methoxy analog).
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 75230-37-4 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |
| Appearance | White to off-white crystalline powder |
| Melting Point | 58–62 °C (Typical) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Synthesis & Impurity Origins
Understanding the manufacturing route is essential for predicting the impurity profile.[5][6] The industrial synthesis typically proceeds via the O-alkylation of Methyl 5-chlorosalicylate .
3.1 Mechanistic Pathway[5]
-
Precursor: 5-Chlorosalicylic acid is esterified to Methyl 5-chloro-2-hydroxybenzoate.
-
Alkylation: The phenolic hydroxyl is alkylated using Ethyl Iodide (EtI) or Diethyl Sulfate under basic conditions (K₂CO₃).[5]
3.2 Impurity Logic Diagram (Graphviz)
The following diagram maps the reaction flow and the genesis of critical impurities (Impurity A, B, and C).[5]
Caption: Synthesis pathway showing the origin of unreacted phenol (Impurity A), hydrolysis byproducts (Impurity B), and transesterification risks (Impurity C).
Purity Specifications & Acceptance Criteria
For pharmaceutical research (Pre-clinical/GLP), the following specifications are recommended.
| Test Parameter | Acceptance Criteria | Method | Criticality |
| Assay (Purity) | ≥ 98.0% | HPLC (UV @ 254 nm) | High |
| Impurity A (Phenol) | ≤ 0.5% | HPLC / Colorimetric (FeCl₃) | High (Reactive) |
| Impurity B (Acid) | ≤ 0.5% | HPLC / Titration | Medium |
| Moisture (LOD) | ≤ 0.5% w/w | Karl Fischer / Gravimetric | Medium |
| Identity | Conforms to Structure | ¹H-NMR (CDCl₃) | Critical |
| Residual Solvents | < 5000 ppm (Class 3) | GC-HS | Low (Research Grade) |
Note on Impurity A: The unreacted phenol (Methyl 5-chloro-2-hydroxybenzoate) is a potential nucleophile that can interfere with subsequent coupling reactions. It must be strictly controlled.
Analytical Methodologies
To validate the Certificate of Analysis (CoA) provided by suppliers, use the following internal protocols.
5.1 HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 0-2 min (10% B), 2-15 min (10% → 90% B), 15-20 min (90% B).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 254 nm.[5]
-
Retention Time (Approx):
5.2 Rapid Identity Check (NMR)
The ethoxy group provides a distinct diagnostic signal that differentiates this compound from the commercially common methoxy analog.[5]
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the quartet at δ ~4.1 ppm (2H, -OCH ₂CH₃) and triplet at δ ~1.4 ppm (3H, -OCH₂CH ₃).
-
Methoxy analog check: Absence of a singlet at δ ~3.9 ppm (Ar-OCH ₃).
-
Supply Chain & Vendor Selection
This compound is often "Make-to-Order" or stocked in small catalog quantities.
Recommended Suppliers (Verified Listings):
-
BLD Pharm: Catalog #BD00827726.[2][3][4][5][7] Often holds stock in Shanghai/USA.[5]
-
Atomax Chemicals: Good for bulk inquiries (>1 kg).[5]
-
abcr GmbH: European distribution, high reliability for specs.[5]
Procurement Strategy:
-
Discovery Phase (<10g): Prioritize speed. Accept >95% purity if NMR confirms identity.[5]
-
Process Development (>100g): Request a "Use Test" sample. Mandate <0.5% Impurity A (Phenol) to prevent side reactions in benzamide coupling.[5]
Quality Control Decision Tree
Use this workflow to accept or reject incoming batches.
Caption: QC workflow prioritizing NMR identity to rule out the common methoxy-analog error, followed by HPLC purity validation.
References
-
World Intellectual Property Organization. (2015).[5] Patent WO2015125785A1: Pyrazolone derivative having multiple substituents.[5] (Demonstrates usage of CAS 75230-37-4 as a key intermediate). Retrieved from [5]
-
ChemBuyersGuide. (2024). Supplier Listings for Benzoic acid, 5-chloro-2-ethoxy-, methyl ester. Retrieved from [Link]
Sources
- 1. 73119-79-6|Ethyl 5-chloro-2-ethoxybenzoate|BLD Pharm [bldpharm.com]
- 2. 33924-48-0|Methyl 5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 3. 1261753-05-2|Methyl 5-chloro-2-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]
- 4. 20896-27-9|Methyl 4-amino-5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 5. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1022091-79-7|Ethyl 5-chloro-2,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of Methyl 5-chloro-2-ethoxybenzoate from methyl 5-chloro-2-hydroxybenzoate
Application Note: High-Efficiency Synthesis of Methyl 5-chloro-2-ethoxybenzoate
Executive Summary
This application note details the optimized protocol for the synthesis of This compound from Methyl 5-chloro-2-hydroxybenzoate (Methyl 5-chlorosalicylate). This transformation is a critical step in the generation of pharmacophores used in neuroactive and anti-inflammatory drug discovery.
The protocol addresses the specific challenge of alkylating salicylate derivatives: overcoming the intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-carbonyl group, which typically reduces nucleophilicity. We present two validated methods—Method A (Acetone Reflux) for ease of purification and Method B (DMF Process) for high-throughput kinetics.
Chemical Context & Mechanism
The Challenge: The Salicylate Effect
The starting material, methyl 5-chloro-2-hydroxybenzoate, possesses a strong intramolecular hydrogen bond (approx. 5–7 kcal/mol) between the phenol proton and the ester carbonyl oxygen. This stabilizes the ground state, making deprotonation thermodynamically more difficult than in non-chelated phenols. Furthermore, the 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenol (
Reaction Mechanism ( )
The synthesis proceeds via a classical Williamson Ether Synthesis.[1][2][3][4]
-
Deprotonation: Potassium carbonate (
) deprotonates the phenol to generate the phenoxide anion. -
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of Ethyl Iodide (
) via an transition state. -
Leaving Group Expulsion: Iodide is displaced, forming the ether bond.
Figure 1: Mechanistic pathway for the base-mediated O-alkylation of salicylates.
Experimental Protocols
Reagents & Materials
| Reagent | CAS No.[3][5][6][7][8][9] | Eq.[2][3][6][7][10][11] | Role |
| Methyl 5-chloro-2-hydroxybenzoate | 4068-78-4 | 1.0 | Substrate |
| Ethyl Iodide (Iodoethane) | 75-03-6 | 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 584-08-7 | 2.0 | Base (Anhydrous) |
| Acetone (Method A) | 67-64-1 | - | Solvent (Polar Aprotic) |
| DMF (Method B) | 68-12-2 | - | Solvent (Polar Aprotic) |
Method A: Acetone Reflux (Recommended for Lab Scale)
Best for: Safety, ease of workup, and avoiding high-boiling solvent residues.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve Methyl 5-chloro-2-hydroxybenzoate (10.0 g, 53.6 mmol) in Acetone (100 mL).
-
Deprotonation: Add anhydrous
(14.8 g, 107.2 mmol). The mixture will turn into a suspension. Stir for 15 minutes at Room Temperature (RT) to disrupt the H-bond network. -
Alkylation: Add Ethyl Iodide (6.4 mL, 80.4 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower
than the product (ether) and stains purple/brown with (product will NOT stain).
-
-
Workup:
-
Cool to RT.
-
Filter off the inorganic salts (
, ) through a celite pad. -
Concentrate the filtrate in vacuo to yield a crude oil or solid.
-
Method B: DMF Process (Recommended for Scale-Up)
Best for: Reaction speed and stubborn substrates.
-
Solvation: Dissolve substrate (10.0 g) in anhydrous DMF (50 mL).
-
Addition: Add
(2.0 eq) and Ethyl Iodide (1.5 eq). -
Reaction: Heat to
for 2–3 hours. (DMF accelerates rates significantly compared to acetone). -
Quench: Pour the reaction mixture into ice-cold water (300 mL). The hydrophobic product should precipitate.
Purification & Isolation Workflow
The following logic gate ensures high purity (>98%) suitable for biological screening.
Figure 2: Purification strategy emphasizing the removal of unreacted phenolic starting material via base wash.
Critical Purification Step: The most common impurity is unreacted starting material. Because the starting material is a phenol, it is soluble in dilute aqueous base.
-
Protocol: Wash the organic layer (Ethyl Acetate) twice with 1M NaOH . The product (ester) stays in the organic layer; the unreacted phenol moves to the aqueous layer as the sodium phenoxide salt.
Process Optimization & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Conversion | "Salicylate Effect" (H-bonding) | Switch solvent to DMF or increase temperature to |
| Hydrolysis (Acid formation) | Wet solvent or excessive base strength | Ensure anhydrous conditions. Avoid NaOH/KOH as the reaction base; stick to Carbonates ( |
| Product is an Oil (Not Solid) | Solvent entrapment | Dry under high vacuum for 12h. If still oil, induce crystallization by scratching with a glass rod in cold Hexane/Pentane. |
Safety & Handling (MSDS Highlights)
-
Ethyl Iodide: Alkylating agent. Potential carcinogen and lachrymator. Handle in a fume hood.
-
Methyl 5-chlorosalicylate: Irritant. Avoid contact with skin.
-
Waste Disposal: Segregate halogenated organic waste (due to Ethyl Iodide/Iodide salts).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis).
-
Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insights on
and phenoxide nucleophilicity). -
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Accessed 2023).
-
PubChem Compound Summary. Methyl 5-chloro-2-methoxybenzoate (Analogous Chemistry). National Center for Biotechnology Information.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. 200575-17-3|Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate|BLD Pharm [bldpharm.com]
- 6. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. 5-Chloro 2-Methoxy Benzoic Acid Methyl Ester High-Grade Product at Attractive Price [kavyapharma.in]
- 9. Methyl 5-chloro-2-hydroxybenzoate - [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Reagents for ethylation of methyl 5-chlorosalicylate
Application Note: Optimization and Protocols for the O-Ethylation of Methyl 5-Chlorosalicylate
Introduction & Mechanistic Rationale
The O-alkylation of salicylic acid derivatives is a critical transformation in the development of pharmaceutical intermediates, agrochemicals, and fine chemicals. Specifically, the conversion of methyl 5-chlorosalicylate to methyl 5-chloro-2-ethoxybenzoate via O-ethylation requires precise reagent selection to ensure high regioselectivity and chemoselectivity. The primary synthetic challenge lies in efficiently alkylating the sterically hindered phenolic hydroxyl group—which is locked in a strong intramolecular hydrogen bond with the adjacent ester carbonyl—without inducing unwanted side reactions such as ester hydrolysis or transesterification.
Causality in Reagent Selection:
-
The Base (Potassium Carbonate - K₂CO₃): The phenolic proton of methyl 5-chlorosalicylate is relatively acidic (pKa ~ 8.0) due to the electron-withdrawing nature of both the 5-chloro group and the ortho-ester moiety. Mild, non-nucleophilic bases like anhydrous K₂CO₃ are optimal [1]. Stronger bases (e.g., NaOH or KOH) risk hydrolyzing the methyl ester to the corresponding carboxylic acid, while weaker bases fail to fully disrupt the intramolecular hydrogen bond required to generate the reactive phenoxide.
-
The Solvent (N,N-Dimethylformamide - DMF): As a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly accelerates the bimolecular nucleophilic substitution (S_N2) pathway.
-
The Electrophile (Ethyl Iodide - EtI): While diethyl sulfate and ethyl bromide are viable alternatives, ethyl iodide is preferred for laboratory-scale protocols. The superior leaving-group ability of the iodide ion allows the reaction to proceed at lower temperatures (e.g., 60 °C), minimizing thermal degradation and preserving the integrity of the methyl ester [2].
Quantitative Reagent Comparison
To optimize the reaction, various ethylating systems must be evaluated based on kinetics, safety, and yield.
Table 1: Comparison of Ethylating Systems for Methyl 5-Chlorosalicylate
| Ethylating Agent | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Mechanistic & Operational Notes |
| Ethyl Iodide (EtI) | K₂CO₃ | DMF | 60 | 4 - 6 | 85 - 95 | Excellent leaving group; fast S_N2 kinetics; minimal side reactions. |
| Ethyl Bromide (EtBr) | K₂CO₃ | Acetone | 56 (Reflux) | 12 - 16 | 75 - 85 | Slower kinetics; requires reflux; greener solvent profile. |
| Diethyl Sulfate | Cs₂CO₃ | MeCN | 80 | 6 - 8 | 80 - 90 | Highly reactive but toxic; requires rigorous quenching of excess reagent. |
Experimental Workflow and Logical Relationships
Logical workflow for the S_N2 O-ethylation of methyl 5-chlorosalicylate.
Step-by-Step Protocol: Synthesis of this compound
Design Principle: This protocol is engineered as a self-validating system. It incorporates in-process controls (TLC monitoring) and mathematically driven quenching steps to ensure the destruction of unreacted electrophiles and the complete removal of high-boiling solvents, guaranteeing high product purity [3].
Materials Required:
-
Methyl 5-chlorosalicylate (1.0 equiv, 10.0 mmol, 1.86 g)
-
Ethyl iodide (1.5 equiv, 15.0 mmol, 1.20 mL)
-
Anhydrous Potassium Carbonate (1.5 equiv, 15.0 mmol, 2.07 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
-
Ethyl acetate (EtOAc), Brine, Deionized Water
Step 1: System Setup and Deprotonation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the electron-rich phenoxide intermediate.
-
Dissolve 1.86 g of methyl 5-chlorosalicylate in 15 mL of anhydrous DMF.
-
Add 2.07 g of finely powdered, anhydrous K₂CO₃.
-
Causality & Validation: Stir the suspension at room temperature (25 °C) for 30 minutes. This pre-incubation allows the base to deprotonate the phenol, shifting the equilibrium from the hydrogen-bonded resting state to the reactive potassium phenoxide salt. The solution will develop a slight yellow tint—a visual self-validation that phenoxide formation is occurring.
Step 2: Electrophilic Addition (Alkylation)
-
Using a syringe, dropwise add 1.20 mL of ethyl iodide to the stirring suspension.
-
Heat the reaction mixture to 60 °C using a temperature-controlled oil bath or heating block.
-
In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. The product (this compound) will exhibit a higher Rf value (less polar) compared to the starting phenol.
-
Maintain heating for 4 to 6 hours until TLC indicates the complete disappearance of the starting material spot.
Step 3: Quenching and Aqueous Workup
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly pour the reaction mixture into 50 mL of ice-cold deionized water.
-
Causality: The addition of water serves a dual purpose: it quenches any residual unreacted base/electrophile and forces the highly hydrophobic product out of the DMF solution, often causing it to initially oil out or precipitate.
-
Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).
-
Combine the organic layers and wash extensively with water (3 × 20 mL) followed by saturated brine (20 mL). Crucial Step: Because DMF is miscible with both water and organic solvents, multiple sequential water washes are mathematically required to partition the DMF out of the EtOAc layer completely, preventing solvent contamination in the final product.
Step 4: Isolation and Purification
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a viscous oil.
-
Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to obtain pure this compound.
Protocol Validation & Quality Control
To confirm the success of the ethylation and validate the system's output, perform ^1H NMR spectroscopy on the purified product. The reaction is deemed successful upon the observation of two key spectral changes:
-
Disappearance of the broad phenolic -OH singlet (typically observed around 10.5 ppm in the starting material).
-
Appearance of a characteristic ethoxy quartet (around 4.0-4.2 ppm, integrating to 2H) and a triplet (around 1.4-1.5 ppm, integrating to 3H), providing definitive structural proof of O-ethylation.
References
- US Patent Application US20170107207A1. Aminopyrazolone derivative. Details the alkylation of methyl 5-chlorosalicylate utilizing potassium carbonate and alkyl halides in DMF.
- World Intellectual Property Organization WO2015125785A1. Pyrazolone derivative having multiple substituents. Outlines the synthesis, isolation, and structural characterization of this compound.
-
Preprints.org. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Discusses the general principles, kinetics, and conditions for the O-alkylation of salicylates using ethyl iodide and potassium carbonate. Available at:[Link]
Methyl 5-chloro-2-ethoxybenzoate: A Strategic Building Block for Advanced Drug Discovery
Introduction: Unveiling the Potential of a Versatile Benzoate Ester
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Methyl 5-chloro-2-ethoxybenzoate, a substituted benzoate ester, has emerged as a key intermediate of significant interest. Its unique arrangement of functional groups—a reactive methyl ester, an electron-donating ethoxy group, and a strategically positioned chlorine atom on the aromatic ring—renders it a highly versatile scaffold for the synthesis of complex pharmaceutical agents.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols for the effective utilization of this compound in drug discovery endeavors. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to ensure both scientific integrity and practical utility.
Physicochemical Properties and Structural Attributes
While specific experimental data for this compound is not widely published, its properties can be reliably extrapolated from its close analogue, Methyl 5-chloro-2-methoxybenzoate.
Table 1: Physicochemical Properties of Methyl 5-chloro-2-methoxybenzoate (Analogue)
| Property | Value | Source |
| Molecular Formula | C9H9ClO3 | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Appearance | White to light yellow crystal powder | [3] |
| Boiling Point | 235-240 °C | [1] |
| Density | 1.259 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5466 | [1] |
The ethoxy group in the target compound is expected to slightly increase the lipophilicity and molecular weight compared to the methoxy analogue, which can be a desirable modification in tuning the pharmacokinetic profile of a drug candidate.
Strategic Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 5-chlorosalicylic acid. This strategy offers a high degree of control and adaptability.
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous benzoate esters.[4]
Part A: Fischer Esterification of 5-Chlorosalicylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorosalicylic acid (1 equivalent) in anhydrous methanol (10-15 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-chloro-2-hydroxybenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part B: Williamson Ether Synthesis
-
Reaction Setup: Dissolve the crude Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in anhydrous acetone or dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.
-
Alkylation: Add ethyl iodide (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
This compound is a valuable precursor for the synthesis of a range of pharmaceutical agents, most notably in the development of gastroprokinetic agents and potentially as a key fragment for cyclooxygenase-2 (COX-2) inhibitors.
Precursor to Mosapride Analogues
The 4-amino-5-chloro-2-ethoxybenzoyl moiety is the core structure of the gastroprokinetic agent Mosapride.[5][6] The synthesis of Mosapride and its analogues involves the initial preparation of a suitably substituted 4-amino-5-chloro-2-ethoxybenzoic acid, for which this compound is a direct precursor via nitration, reduction, and hydrolysis.
Caption: Pathway to Mosapride analogues from the title compound.
Building Block for Potential COX-2 Inhibitors
The diaryl heterocycle motif is a common feature in selective COX-2 inhibitors.[7][8][9] The 5-chloro-2-ethoxyphenyl group can serve as one of the aryl rings in such structures. The ester functionality of this compound provides a handle for further chemical transformations to construct the central heterocyclic ring system characteristic of many COX-2 inhibitors.
Key Synthetic Transformations and Protocols
The chemical versatility of this compound is demonstrated through several key reactions that allow for its elaboration into more complex molecules.
Protocol 2: Amidation of this compound
The conversion of the methyl ester to an amide is a fundamental step in the synthesis of many drug candidates. This can be achieved by direct aminolysis.[10][11]
-
Reaction Setup: In a pressure-rated sealed tube, dissolve this compound (1 equivalent) in the desired primary or secondary amine (10-20 equivalents, serving as both reactant and solvent). For less reactive amines, a high-boiling point inert solvent like xylene can be used with a stoichiometric amount of the amine.
-
Heating: Heat the reaction mixture to 100-150 °C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If an excess of a volatile amine was used, remove it under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Causality: The direct aminolysis of an ester is often a thermodynamically controlled process requiring elevated temperatures to overcome the activation energy for the nucleophilic acyl substitution. Using the amine as a solvent drives the equilibrium towards the product side.
Protocol 3: Saponification to 5-Chloro-2-ethoxybenzoic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a crucial intermediate for subsequent amide coupling reactions using standard peptide coupling reagents.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methanol or ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of cold 1M HCl.
-
Isolation: The precipitated 5-Chloro-2-ethoxybenzoic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Conclusion
This compound is a strategically valuable and versatile building block in drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for its incorporation into a diverse range of complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for medicinal chemists to leverage the full potential of this important intermediate in the quest for novel therapeutic agents. The adaptability of its core structure makes it a compelling starting point for the synthesis of libraries of compounds for screening in various disease models, particularly in the areas of gastrointestinal motility and inflammatory disorders.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Kato, S., Morie, T., & Yoshida, N. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Chemical & Pharmaceutical Bulletin, 44(8), 1484–1492.
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. (n.d.). Retrieved from [Link]
- CN110143892A - The preparation method of Mosapride intermediate - Google Patents. (n.d.).
-
Amidation Reaction - YouTube. (2023, September 24). Retrieved from [Link]
-
Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate. (n.d.). Retrieved from [Link]
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. (n.d.).
- CN111349052B - Synthesis method of mosapride citrate - Google Patents. (n.d.).
- El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6089.
-
Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. (n.d.). Retrieved from [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC. (n.d.). Retrieved from [Link]
-
Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzoate | lookchem. (n.d.). Retrieved from [Link]
- CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents. (n.d.).
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - MDPI. (2023, April 6). Retrieved from [Link]
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015, February 16). Retrieved from [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Publishing. (n.d.). Retrieved from [Link]
- US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents. (n.d.).
-
Amidation of methyl benzoate with various amines. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Resolution and improved synthesis of (±)-arsenicin A: A natural adamantane-type tetraarsenical possessing strong anti-acute promelocytic leukemia cell line activity - University of Tasmania - Figshare. (2023, May 17). Retrieved from [Link]
-
Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis - PubMed. (n.d.). Retrieved from [Link]
-
Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Glycine, 1,1'-anhydride | C4H8N2O3 | CID 20177 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. 5-氯-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110143892A - The preparation method of Mosapride intermediate - Google Patents [patents.google.com]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Optimized Protocols for the Esterification of 5-Chloro-2-ethoxybenzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Introduction & Mechanistic Insights
The compound 5-chloro-2-ethoxybenzoic acid is a highly valuable synthetic building block, frequently utilized in the development of[1]. However, achieving high-yielding esterification of this substrate presents unique mechanistic challenges that require careful protocol selection.
The Ortho Effect & Steric Hindrance
The primary challenge in esterifying this compound lies in the ortho-ethoxy group. This bulky substituent creates a significant steric shield around the carboxylic acid moiety. During a standard acid-catalyzed esterification, this steric bulk physically impedes the nucleophilic attack of the alcohol onto the protonated carbonyl carbon. Furthermore, the meta-chloro substituent exerts an inductive electron-withdrawing effect (-I), which subtly alters the electrophilicity of the intermediate species.
Because of this steric hindrance, traditional often results in sluggish kinetics and incomplete conversion unless pushed with specialized water-removal apparatuses or massive excesses of alcohol[2]. Therefore, activating the carboxylic acid into a highly electrophilic intermediate—such as an acid chloride or an O-acylisourea—is the most reliable strategy for quantitative yields[3].
Method Selection Logic
To ensure a self-validating and efficient workflow, the choice of esterification protocol must be dictated by the steric nature of the target alcohol and the desired scale of the reaction.
Decision matrix for selecting the optimal esterification protocol.
Experimental Protocols
Protocol A: Acid Chloride-Mediated Esterification (Recommended for Scale-Up)
Causality & Insight : By converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), the steric barrier is overcome by the extreme electrophilicity of the intermediate. The addition of catalytic DMF is critical; it reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as the active chlorinating agent, significantly accelerating the reaction[3].
Step-by-Step Procedure :
-
Activation : To an oven-dried round-bottom flask, add 5-chloro-2-ethoxybenzoic acid (1.0 eq) and suspend in anhydrous dichloromethane (DCM) or toluene (0.2 M).
-
Catalysis : Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Chlorination : Slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at room temperature. (Safety Note: Perform in a well-ventilated fume hood due to HCl and SO₂ gas evolution).
-
Reflux : Heat the mixture to reflux (40°C for DCM, 80°C for toluene) for 2-4 hours until gas evolution ceases and the solution becomes clear.
-
Concentration : Cool to room temperature and concentrate under reduced pressure to remove unreacted SOCl₂. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.
-
Esterification : Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add the desired alcohol (1.2 eq) followed by dropwise addition of Triethylamine (Et₃N, 2.0 eq).
-
Workup : Stir for 1 hour at room temperature. Quench with water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the ester.
Workflow for acid chloride-mediated esterification and byproduct management.
Protocol B: Steglich Esterification (For Bulky/Acid-Sensitive Alcohols)
Causality & Insight : For sterically hindered alcohols (e.g., tert-butanol), the acid chloride method may cause elimination. The uses EDC and 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that easily overcomes the steric bulk of the ortho-ethoxy group[4].
Step-by-Step Procedure :
-
Preparation : Dissolve 5-chloro-2-ethoxybenzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M) at 0°C.
-
Catalyst Addition : Add DMAP (0.1 eq) to the stirring solution.
-
Coupling : Add EDC-HCl (1.2 eq) in portions over 15 minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup : Dilute with DCM, wash sequentially with 5% citric acid (to remove DMAP and urea byproducts), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol C: Modified Fischer Esterification (For Simple Alcohols)
Causality & Insight : If synthesizing the methyl or ethyl ester on a large scale where SOCl₂ is undesirable, Fischer esterification can be forced. The mechanism relies on the (protonation-addition-deprotonation-protonation-elimination-deprotonation)[5]. To overcome the ortho-ethoxy steric block, Le Chatelier's principle must be aggressively applied by using the alcohol as the solvent and actively removing water[5].
Step-by-Step Procedure :
-
Dissolution : Dissolve the acid in a large excess of the target alcohol (e.g., Methanol or Ethanol, 10-20 volumes).
-
Acidification : Cautiously add concentrated H₂SO₄ (0.1-0.2 eq).
-
Reflux : Heat to reflux for 24-48 hours. (Crucial: use a Soxhlet extractor with molecular sieves or a Dean-Stark trap if using a co-solvent like toluene to remove water).
-
Neutralization : Cool the mixture and concentrate to 1/3 volume. Pour into ice-cold saturated NaHCO₃ solution to neutralize the H₂SO₄ and unreacted starting material.
-
Extraction : Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of the three protocols to aid in workflow selection:
| Parameter | Protocol A: Acid Chloride | Protocol B: Steglich | Protocol C: Fischer |
| Best Suited For | Primary/Secondary alcohols, Scalability | Bulky/Acid-sensitive alcohols | Simple alcohols (MeOH, EtOH) |
| Typical Yield | 85 - 95% | 75 - 90% | 60 - 80% (Equilibrium limited) |
| Reaction Time | 3 - 5 hours | 12 - 16 hours | 24 - 48 hours |
| Key Byproducts | HCl, SO₂ (Requires gas scrubbing) | Water-soluble urea derivatives | Water (Must be actively removed) |
| Steric Tolerance | High (Highly electrophilic intermediate) | Very High (DMAP catalysis) | Low (Subject to ortho effect) |
References
- Title: JP5460209B2 - Method for purifying 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: Acid to Ester - Common Conditions Source: Common Organic Chemistry URL: [Link]
Sources
- 1. JP5460209B2 - Method for purifying 4-amino-5-chloro-2-ethoxy-N-[[4- (4-fluorobenzyl) -2-morpholinyl] methyl] benzamide - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Nucleophilic Substitution on Methyl 5-chloro-2-hydroxybenzoate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: Methyl 5-chloro-2-hydroxybenzoate is a pivotal scaffold in medicinal chemistry and materials science, serving as a versatile precursor for a wide array of more complex molecules.[1][2] Its functionalized aromatic system, featuring a halogen leaving group, a directing hydroxyl group, and an ester moiety, presents unique challenges and opportunities for synthetic chemists. This application note provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate. We delve into the mechanistic underpinnings of both classical and modern catalytic approaches, offering detailed, field-tested protocols for the formation of C-N, C-O, and C-S bonds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic programs.
Mechanistic Considerations: Choosing the Right Pathway
The reactivity of methyl 5-chloro-2-hydroxybenzoate towards nucleophiles is governed by the electronic properties of its substituents. The chlorine atom is the target leaving group. The hydroxyl group (-OH) is a strong electron-donating group by resonance, while the methyl ester (-COOCH₃) is an electron-withdrawing group. Their positions relative to the chlorine atom dictate the most effective reaction strategy.
Nucleophilic Aromatic Substitution (SNAr)
The classical SNAr pathway involves the direct attack of a nucleophile on the carbon bearing the leaving group, proceeding through a negatively charged Meisenheimer intermediate.[3][4] For this mechanism to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), typically nitro groups (-NO₂), positioned ortho or para to the leaving group.[4]
In methyl 5-chloro-2-hydroxybenzoate, the key activating group, the ester, is meta to the chlorine. The powerful electron-donating hydroxyl group is para. This electronic arrangement does not sufficiently stabilize the negative charge of the Meisenheimer complex, making the uncatalyzed SNAr pathway generally slow and requiring harsh conditions with limited substrate scope. Therefore, for most applications, transition-metal-catalyzed methods are vastly superior.
Transition-Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry largely favors metal-catalyzed cross-coupling reactions for their high efficiency, mild conditions, and broad functional group tolerance. For an aryl chloride like methyl 5-chloro-2-hydroxybenzoate, two primary strategies are employed.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This has become the gold standard for forming C-N bonds. The reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[5] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]
-
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-O, C-N (Goldberg reaction), and C-S bonds.[6][7] While traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C), modern protocols use catalytic amounts of a copper(I) salt with a ligand, allowing for significantly milder conditions.[6][8][9] The mechanism involves the formation of a copper(I) nucleophile (e.g., an alkoxide or amide), which then reacts with the aryl halide.[6]
Protocols for Nucleophilic Substitution
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as sodium tert-butoxide are corrosive and moisture-sensitive. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
C-N Bond Formation: Buchwald-Hartwig Amination
This protocol is a general method for coupling primary or secondary amines with methyl 5-chloro-2-hydroxybenzoate. The selection of the ligand is crucial; bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos are often effective for challenging aryl chlorides.[5]
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes. The color should change, indicating the formation of the active Pd(0) complex.
-
Reagent Addition: Add methyl 5-chloro-2-hydroxybenzoate (1.0 equivalent), followed by the desired amine (1.2 - 1.5 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C (reflux) and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed (typically 6-24 hours), cool the mixture to room temperature. Quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield |
| Aniline | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 110 | Good to Excellent |
| Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent |
| Benzylamine | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-Amyl Alcohol | 110 | Good |
| Primary Alkylamines | Pd-G3-XPhos | LHMDS | Toluene | 100 | Good to Excellent |
C-O Bond Formation: Ullmann-Type Ether Synthesis
This protocol describes the copper-catalyzed coupling of phenols or alcohols to form diaryl or alkyl aryl ethers. The use of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA), is key to achieving good yields at moderate temperatures.
-
Reaction Setup: To a Schlenk tube, add copper(I) iodide (CuI, 10 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Reagent Addition: Add methyl 5-chloro-2-hydroxybenzoate (1.0 equivalent) and the desired phenol or alcohol (1.5 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove copper salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
| Nucleophile (Alcohol) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield |
| Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | Moderate to Good |
| p-Cresol | CuI / DMEDA | K₂CO₃ | Dioxane | 110 | Good |
| Methanol (as MeONa) | CuI | (None) | NMP | 130 | Moderate |
C-S Bond Formation: Ullmann-Type Thioether Synthesis
This protocol is analogous to the ether synthesis but uses a thiol as the nucleophile to form an aryl thioether. These reactions often proceed under slightly milder conditions than their C-O counterparts.
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in ethanol.
-
Base Addition: Add potassium hydroxide (KOH, 1.2 equivalents) and stir until the thiol is fully deprotonated to the thiolate.
-
Substrate Addition: Add a solution of methyl 5-chloro-2-hydroxybenzoate (1.0 equivalent) in ethanol.
-
Catalyst Addition (Optional but Recommended): For less reactive thiols, add CuI (5-10 mol%).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture and neutralize with dilute HCl.
-
Extraction & Purification: Remove the ethanol under reduced pressure. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Visualized Workflows and Mechanisms
To clarify the processes, the following diagrams illustrate a typical catalytic cycle and the general laboratory workflow.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging Methyl 5-chloro-2-ethoxybenzoate in the Synthesis of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic utility of Methyl 5-chloro-2-ethoxybenzoate as a precursor for constructing substituted benzimidazole scaffolds. While not a direct cyclization substrate, its structural features offer a strategic entry point into this important class of heterocyclic compounds, which are prominent in medicinal chemistry.
Introduction: The Strategic Value of this compound
This compound is a substituted benzoic acid ester. Its potential in heterocyclic synthesis is derived from its distinct functional groups: a methyl ester, an ethoxy group, and a chloro substituent on the aromatic ring. These features can be strategically manipulated to construct complex heterocyclic systems. The benzimidazole core, in particular, is a "privileged scaffold" in drug discovery, forming the basis for a wide range of therapeutic agents. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] In this context, this compound serves as a readily available starting material for the corresponding carboxylic acid, 5-chloro-2-ethoxybenzoic acid.
The presence of the ethoxy and chloro substituents on the final benzimidazole product can significantly influence its physicochemical properties and biological activity. The ethoxy group can enhance lipophilicity and modulate metabolic stability, while the chloro group can impact binding affinity to biological targets through halogen bonding and by altering the electronic nature of the molecule.
Proposed Synthetic Pathway: From Ester to Benzimidazole
The most direct application of this compound in benzimidazole synthesis involves a two-step process:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 5-chloro-2-ethoxybenzoic acid.
-
Condensation and Cyclization: Reaction of 5-chloro-2-ethoxybenzoic acid with a substituted o-phenylenediamine to form the target benzimidazole.
This approach is based on the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[3]
Visualizing the Synthesis
Caption: Proposed two-step synthesis of a substituted benzimidazole.
Detailed Experimental Protocols
3.1. Protocol 1: Hydrolysis of this compound
Objective: To synthesize 5-chloro-2-ethoxybenzoic acid.
Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a fundamental and high-yielding transformation. The use of a base like sodium hydroxide in a mixed aqueous-organic solvent system ensures miscibility and promotes the reaction to completion. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add 1 M NaOH solution (2-3 equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, washing with cold distilled water.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude 5-chloro-2-ethoxybenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
3.2. Protocol 2: Synthesis of 2-(5-chloro-2-ethoxyphenyl)-1H-benzo[d]imidazole
Objective: To synthesize a substituted benzimidazole via condensation and cyclization.
Rationale: This protocol utilizes the Phillips-Ladenburg synthesis, a classic method for forming the benzimidazole ring.[3] The condensation of the carboxylic acid with o-phenylenediamine, typically under acidic conditions or high temperatures, leads to the formation of an amide intermediate which then undergoes intramolecular cyclization and dehydration to afford the benzimidazole. Polyphosphoric acid (PPA) is a common reagent for this transformation as it acts as both a catalyst and a dehydrating agent.
Materials:
-
5-chloro-2-ethoxybenzoic acid (from Protocol 1)
-
o-phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 5-chloro-2-ethoxybenzoic acid (1 equivalent) and o-phenylenediamine (1 equivalent).
-
Carefully add polyphosphoric acid (PPA) to the flask (enough to ensure good mixing and act as a solvent).
-
Heat the reaction mixture to 140-160 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C and carefully pour it into a beaker containing ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.
-
Dry the crude product and recrystallize from a suitable solvent such as ethanol to yield the purified 2-(5-chloro-2-ethoxyphenyl)-1H-benzo[d]imidazole.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the two-protocol synthesis.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the proposed synthetic route. Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific reaction conditions and the purity of the starting materials.
| Step | Reaction Type | Key Reagents | Typical Conditions | Expected Product | Estimated Yield |
| 1 | Hydrolysis | NaOH, MeOH/H₂O | Reflux, 2-4 h | 5-chloro-2-ethoxybenzoic acid | >90% |
| 2 | Condensation/Cyclization | o-phenylenediamine, PPA | 140-160 °C, 2-4 h | 2-(5-chloro-2-ethoxyphenyl)-1H-benzo[d]imidazole | 70-85% |
Challenges and Alternative Synthetic Strategies
While the proposed two-step synthesis of benzimidazoles is a robust and well-precedented approach, researchers should be aware of potential challenges and alternative strategies.
-
Synthesis of Quinazolinones: The direct synthesis of quinazolinones from this compound is not straightforward due to the lack of a 2-amino group, which is a key requirement for classical methods like the Niementowski reaction.[4] A multi-step synthesis would be necessary, likely involving nitration at the 2-position, followed by reduction to the amine to generate a suitable anthranilic acid derivative. This transformed intermediate could then be subjected to standard quinazolinone synthesis protocols.
-
Alternative Benzimidazole Synthesis: For the condensation of 5-chloro-2-ethoxybenzoic acid with o-phenylenediamine, alternative catalysts and conditions have been reported for similar systems. These include the use of ammonium chloride, which can offer a greener and more economically viable option.[5] Microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of substituted benzimidazoles. The straightforward hydrolysis to its corresponding carboxylic acid, followed by condensation with o-phenylenediamines, provides a reliable route to this important heterocyclic scaffold. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals looking to incorporate this building block into their synthetic programs.
References
- Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
- Patil, S. B., et al. (2020). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 15(2), 85-92.
- Li, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(43), 30197-30201.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- Kumar, R., et al. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940.
- Zheng, C., et al. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Tetrahedron Letters, 58(47), 4487-4490.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Maleki, A., et al. (2017). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry.
- Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
World of Molecules. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
- Chen, J., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(43), 8363-8380.
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
- Al-Obaid, A. M., et al. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Saudi Chemical Society, 21(1), S334-S366.
- Ukmar, T., et al. (2009). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones. ARKIVOC, 2009(11), 219-226.
- Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
- Swain, B., et al. (2021). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 14(3), 1836-1845.
- Saini, P., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
- Leonardi, M., et al. (2023). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
- Kidwai, M., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.
- Laddha, S. S., & Bhatnagar, S. P. (2007). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-one. Molecular Diversity, 11(3-4), 167-172.
- BenchChem. (2025). Benchmarking the Reactivity of 2-(Benzyloxy)-5-chlorobenzoic Acid Against Similar Compounds: A Comparative Guide.
-
Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. Retrieved from [Link]
- Greminger, M. P., et al. (2022).
- Tan, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2796-2804.
- Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123.
- The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino.
- Sharma, M., et al. (2023). The interaction of a substituted carbene with azo analogue was studied to obtain Benzimidazole derivative under kinetically controlled phase transfer catalysis conditions. Heterocyclic Letters, 13(3), 553-562.
- International Society of Heterocyclic Chemistry. (2017). The ISHC Bulletin.
- Li, J., et al. (2020). Synthesis of Heterocycles from 2-Acylbenzoic Acids. Asian Journal of Organic Chemistry, 9(12), 2000-2016.
Sources
Purification of Methyl 5-chloro-2-ethoxybenzoate by recrystallization
Application Note: Purification of Methyl 5-chloro-2-ethoxybenzoate by Low-Temperature Recrystallization
Abstract
This application note details the purification protocol for This compound (CAS 75230-37-4) . While often isolated as an oil or low-melting solid in crude synthesis, high-purity crystalline forms are required for pharmaceutical intermediates to ensure accurate stoichiometry and stability.[1][2] This guide addresses the specific challenge of "oiling out" common to benzoate esters and provides a validated Low-Temperature Recrystallization workflow. We prioritize a self-validating system using solubility differentials and thermal control to achieve purities >98%.
Introduction & Compound Profile
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including pyrazolone derivatives and sulfonamides.[1][2] Its purification is often complicated by its physical state; literature reports frequently describe it as an oily substance or a low-melting solid [1].[1][2] Standard recrystallization (boiling and cooling to room temperature) often fails, resulting in phase separation (oiling out) rather than crystal lattice formation.[1]
Table 1: Physicochemical Profile
| Property | Specification | Notes |
|---|---|---|
| Compound Name | This compound | |
| CAS Number | 75230-37-4 | Verified Identifier [2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | |
| Molecular Weight | 214.65 g/mol | |
| Physical State | Oil or Low-Melting Solid | Melting Point estimated < 50°C |
| Solubility | Soluble in EtOAc, DCM, MeOH | Insoluble in Water |
| Key Impurities | 5-Chloro-2-hydroxybenzoate (Phenol) | Unreacted Starting Material |
| | 5-Chloro-2-ethoxybenzoic acid | Hydrolysis Byproduct |[1][2][3][4]
Pre-Formulation & Solvent Selection Strategy
The core principle for purifying low-melting esters is Melt Crystallization or Low-Temperature Solution Crystallization .[1] We utilize a solvent system that maintains solubility at ambient temperature but induces supersaturation at sub-ambient temperatures (-20°C).[1]
Solvent Screening Logic:
-
Methanol/Water (Polar/Anti-solvent): Effective for removing non-polar impurities, but risks oiling out if water is added too quickly.[1]
-
Hexane/Ethyl Acetate (Non-polar/Polar): Recommended. The ester is highly soluble in EtOAc but less so in Hexane at low temperatures.[1][2] This system provides a gentle gradient for crystal growth.[1]
Detailed Protocol: Low-Temperature Recrystallization
Objective: Isolate crystalline this compound from crude reaction oil.
Materials Required:
-
Crude this compound[1]
-
Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)[1]
-
Equipment: Jacketed crystallization vessel or round-bottom flask, dry ice/acetone bath or cryostat, vacuum filtration setup (Buchner funnel with chilled jacket preferred).[1][2]
Step-by-Step Methodology:
Step 1: Dissolution & Hot Filtration
-
Place the crude oil (e.g., 10 g) in a 100 mL round-bottom flask.
-
Add Ethyl Acetate dropwise while warming the flask to 35-40°C (do not boil excessively as the MP is low).
-
Add just enough EtOAc to dissolve the oil completely.[1]
-
Optional: If solid particulates (salts) are present, filter the warm solution through a sintered glass funnel.[1]
Step 2: Anti-Solvent Addition
-
While stirring gently at 30°C, slowly add n-Hexane until a faint, persistent cloudiness appears.
-
Add a few drops of EtOAc to clear the solution (restore single phase).[1]
-
Ratio Target: The final solvent ratio should be approximately 1:4 to 1:6 (EtOAc:Hexane).
Step 3: Controlled Cooling (The Critical Step)
-
Allow the clear solution to cool to Room Temperature (20-25°C) undisturbed.
-
Transfer the flask to a 4°C environment (fridge or cold bath) for 2 hours.
-
Observation: If oil droplets appear, reheat and add slightly more EtOAc.[1]
-
-
Transfer to a -20°C environment (freezer or cryostat) for 12-24 hours.
-
Seeding: If no crystals form after 2 hours at -20°C, scratch the glass surface with a glass rod or add a seed crystal of pure this compound if available.
Step 4: Isolation
-
Pre-chill the filtration apparatus (Buchner funnel) and washing solvent (100% Hexane) to -20°C.[1]
-
Filter the cold slurry rapidly to prevent melting.[1]
-
Wash the filter cake with cold Hexane (-20°C) to remove surface impurities (mother liquor).
-
Drying: Dry the solid in a vacuum desiccator at Room Temperature. Do not use a vacuum oven with heat, as the product may melt.[1]
Process Logic & Workflow Visualization
The following diagram illustrates the decision matrix for handling the "oiling out" phenomenon, a common failure mode for this compound.
Caption: Decision logic for Low-Temperature Recrystallization, addressing the risk of oiling out.
Quality Control & Validation (PAT)
To ensure the protocol is self-validating, perform the following checks:
-
HPLC Purity:
-
Melting Point:
-
H-NMR:
-
Verify removal of solvent (Hexane/EtOAc peaks) and absence of the phenol impurity (shift in aromatic protons).[1]
-
Troubleshooting
| Issue | Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too fast.[1] | Re-dissolve by warming; add slightly more polar solvent (EtOAc); cool more slowly.[1] |
| No Crystals | Supersaturation not reached or nucleation barrier high. | Evaporate 10% of solvent; scratch glass; add seed crystal; lower temp to -78°C (Dry ice/Acetone). |
| Low Yield | Product too soluble in mother liquor.[1] | Concentrate mother liquor and repeat cooling (2nd crop); use colder wash solvent.[1] |
References
-
Synthesis of Pyrazolone Derivatives. (2015). World Intellectual Property Organization, WO2015125785A1.[1] (Describes the synthesis and isolation of this compound as an oily substance).
-
This compound (CAS 75230-37-4). BLD Pharm Catalog.[1][2][4][5][6] (Verification of CAS and commercial availability).
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for low-temperature crystallization techniques).
Sources
- 1. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]
- 2. 1094336-54-5|5-Chloro-2-(isopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 产品名字索引 M | Boroncore [boroncore.com]
- 4. 33924-48-0|Methyl 5-chloro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 5. 183371-93-9|Methyl 5-chloro-3-iodo-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 6. 1022091-79-7|Ethyl 5-chloro-2,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]
Application Note: Solvent Selection for Alkylation of Methyl 5-Chloro-2-hydroxybenzoate
[1]
Abstract
The alkylation of methyl 5-chloro-2-hydroxybenzoate (methyl 5-chlorosalicylate) presents a specific chemoselective challenge due to the strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-carbonyl oxygen of the ester.[1] This interaction significantly lowers the acidity of the phenol and reduces nucleophilicity.[1] This guide analyzes solvent selection strategies to disrupt this stabilization, enhance reaction kinetics, and simplify downstream processing.[1] We compare polar aprotic systems (DMF/DMA) against ketone-based solvents (Acetone/MEK) and Phase Transfer Catalysis (PTC) models.[1]
Introduction & Mechanistic Challenges
The Substrate Architecture
Methyl 5-chloro-2-hydroxybenzoate contains three critical electronic features:
-
5-Chloro Substituent: An electron-withdrawing group (EWG) that increases the acidity of the phenol (
~8-9), theoretically aiding deprotonation.[1] -
2-Carbomethoxy Group: A strong EWG that further acidifies the phenol but introduces a steric and electronic trap.
-
Intramolecular Hydrogen Bond: The phenolic proton forms a robust 6-membered chelate ring with the ester carbonyl.
The Solvation Requirement
To achieve efficient O-alkylation (Williamson Ether Synthesis), the base must deprotonate the phenol to form the phenoxide anion.[1] However, the intramolecular H-bond stabilizes the ground state, raising the activation energy for deprotonation.[1]
-
Non-Polar Solvents: Fail to disrupt the H-bond; reaction rates are negligible without PTC.
-
Protic Solvents (Alcohols): Compete for the alkylating agent and solvate the nucleophile (phenoxide) too strongly via H-bonding, reducing reactivity (
decreases).[1] -
Polar Aprotic Solvents (The Solution): Solvents like DMF or NMP effectively solvate the metal cation (e.g.,
), leaving the phenoxide anion "naked" and highly reactive.[1] They also possess high dielectric constants that assist in breaking the internal H-bond.
Mechanistic Pathway Visualization
Figure 1: Mechanistic flow of the Williamson Ether synthesis emphasizing the role of solvent in cation solvation and H-bond disruption.[1][2]
Solvent Selection Matrix
The choice of solvent dictates the reaction temperature, rate, and workup method.[1]
| Solvent System | Dielectric Constant ( | Reaction Rate | Workup Complexity | Recommended For |
| DMF / DMA | High (36-38) | Fastest | High (Requires aqueous wash/extraction) | Unreactive alkyl halides, Scale < 100g |
| Acetone | Moderate (21) | Moderate/Slow | Low (Filtration + Evaporation) | Reactive electrophiles (MeI, BnBr), High Purity needs |
| Acetonitrile | High (37) | Fast | Moderate (Azeotropes) | General purpose, HPLC monitoring |
| Toluene + PTC | Low (2.[1]4) | Moderate | Moderate | Industrial Scale (>1kg), Cost-sensitive processes |
Technical Recommendation
-
For Discovery/Medicinal Chemistry: Use DMF or DMA .[1] The priority is conversion and yield. The difficulty in removing DMF is acceptable on a milligram scale.
-
For Process Development: Transition to Acetone (pressurized if necessary) or MEK (Methyl Ethyl Ketone).[1] MEK boils at 80°C, offering a higher thermal ceiling than acetone (56°C) while maintaining easy removal.[1]
Experimental Protocols
Protocol A: High-Efficiency Alkylation (DMF Method)
Best for unreactive alkyl halides or rapid library synthesis.[1]
Reagents:
-
Methyl 5-chloro-2-hydroxybenzoate (1.0 eq)[1]
-
Alkyl Halide (1.2 - 1.5 eq)[1]
-
Potassium Carbonate (
), anhydrous, granular (2.0 eq)[1] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)[1]
Procedure:
-
Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add Methyl 5-chloro-2-hydroxybenzoate and anhydrous DMF.
-
Activation: Add
in one portion. Stir at room temperature for 15 minutes. Note: The solution may change color (yellowing) as the phenoxide forms.[1] -
Addition: Add the Alkyl Halide dropwise (if liquid) or portion-wise (if solid).
-
Reaction:
-
For Reactive Halides (MeI, Allyl Bromide): Stir at 25°C for 2-4 hours.
-
For Unreactive Halides (Alkyl Chlorides): Heat to 60-80°C for 4-12 hours.
-
-
Quench: Pour the reaction mixture into 5 volumes of ice-cold water/brine (1:1).
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove residual DMF.[1] Critical Step: Residual DMF causes oiling during concentration.[1] -
Drying: Dry over
, filter, and concentrate in vacuo.
Protocol B: Scalable Process (Acetone/MEK Method)
Best for avoiding high-boiling solvents and simplifying purification.[1]
Reagents:
-
Methyl 5-chloro-2-hydroxybenzoate (1.0 eq)[1]
-
Alkyl Halide (1.5 eq)[1]
-
Potassium Carbonate (
), milled powder (3.0 eq)[1] -
Solvent: Acetone (Reagent Grade) or MEK[1]
Procedure:
-
Charge: Dissolve the substrate in Acetone (10 volumes).
-
Base: Add powdered
. Note: Milled base is crucial here due to lower solubility in ketones compared to DMF. -
Reflux: Add Alkyl Halide and heat the mixture to reflux (56°C for Acetone, 80°C for MEK).
-
Monitoring: Monitor by TLC or HPLC. Reaction times will be longer (12-24 hours) compared to DMF.[1]
-
Workup:
-
Cool to room temperature.
-
Filter the solids (inorganic salts:
and excess ).[1] -
Rinse the filter cake with fresh Acetone.
-
Concentrate the filtrate to dryness.
-
-
Purification: Often yields a crystalline solid directly. If necessary, recrystallize from Hexane/Ethyl Acetate.[1]
Process Decision Logic
Use the following flowchart to determine the optimal workflow for your specific alkylating agent and scale.
Figure 2: Decision tree for solvent selection based on electrophile reactivity and operational scale.
Troubleshooting & Critical Parameters
C-Alkylation vs. O-Alkylation
While O-alkylation is favored, C-alkylation (on the ring) is a potential side reaction if the phenoxide is extremely "hard" or if the solvent is too non-polar.[1]
-
Mitigation: Use polar aprotic solvents (DMF) to favor O-alkylation by solvating the cation and allowing the oxygen to attack freely.[1] Avoid extremely high temperatures (>100°C).
Hydrolysis of the Ester
The starting material contains a methyl ester.[1] Strong hydroxide bases (NaOH/KOH) or presence of water at high temperatures can hydrolyze this ester to the carboxylic acid (Saponification).[1]
Incomplete Reaction
If the reaction stalls in Acetone:
-
Add a catalytic amount of Sodium Iodide (Finkelstein condition) to convert alkyl chlorides/bromides to more reactive iodides in situ.[1]
-
Switch solvent to MEK to increase reflux temperature by ~24°C.
References
-
Sigma-Aldrich. Methyl 5-chloro-2-methoxybenzoate Product Specification.Link[1]
-
Organic Syntheses. Williamson Ether Synthesis General Procedures. Org.[1][3][4][5] Synth. 1925, 4,[1] 72. Link[1]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Solvent Effects.Link
-
Feilden, A. D. Alkylation of Salicylic Acids.[1][6] University of York, Thesis.[1] (Discusses alkylation conditions for salicylate derivatives). Link
-
Chemistry LibreTexts. Nucleophilic Substitution in Ether Synthesis.Link[1]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. francis-press.com [francis-press.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. scialert.net [scialert.net]
Troubleshooting & Optimization
Technical Support Center: Methyl 5-chloro-2-ethoxybenzoate Synthesis
This technical guide details the optimized synthesis of Methyl 5-chloro-2-ethoxybenzoate , a critical intermediate often used in the development of antihypertensive agents (e.g., Nilvadipine analogs) and other pharmaceutical scaffolds.
Introduction: The Synthetic Strategy
To achieve high purity and yield, we recommend Route A (Esterification → O-Alkylation) over Route B (Alkylation → Esterification).[1]
-
Route A (Recommended): Methylation of the carboxylic acid first, followed by ethylation of the phenol. This route avoids the formation of the ethyl ester byproduct, which occurs if you alkylate the acid with ethyl iodide.
-
Route B (Not Recommended): Ethylation of 5-chlorosalicylic acid first yields Ethyl 5-chloro-2-ethoxybenzoate (via simultaneous esterification/etherification) or requires complex selective protection strategies.
Module 1: Step 1 – Methyl Ester Formation
Reaction: 5-Chloro-2-hydroxybenzoic acid + Methanol
Standard Protocol
-
Reagents: 5-Chlorosalicylic acid (1.0 eq), Methanol (10-20 eq),
(0.5 eq).[1] -
Conditions: Reflux (
) for 8–12 hours.[1] -
Workup: Concentrate MeOH, neutralize with saturated
, extract with DCM.
Troubleshooting & FAQs
Q1: My conversion is stuck at ~85%. How do I drive it to completion?
Cause: Fischer esterification is an equilibrium process. Water accumulation halts the forward reaction. [1] Solution:
Chemical Drying: Add trimethyl orthoformate (1.5 eq) to the reaction mixture. It reacts with generated water to form methanol and methyl formate, irreversibly driving the equilibrium.
Physical Removal: If scaling up (>50g), use a Dean-Stark trap (with a binary solvent like Toluene/MeOH) to azeotropically remove water, though the orthoformate method is superior for this specific substrate.[1]
Q2: I see a new impurity spot just above the product on TLC.
Cause: Formation of the dimethyl ether byproduct (Methyl 5-chloro-2-methoxybenzoate) is possible if the reaction runs too long with high acid concentration, though rare without a methylating agent like DMS. More likely, it is unreacted acid. [1] Validation: Perform a bicarbonate wash. If the spot disappears from the organic layer, it was unreacted starting material.
Module 2: Step 2 – O-Ethylation (The Critical Step)
Reaction: Methyl 5-chloro-2-hydroxybenzoate + Ethyl Iodide
Optimized Protocol (Williamson Ether Synthesis)
-
Substrate: Methyl 5-chloro-2-hydroxybenzoate (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (1.5 eq) [Preferred over EtBr][1]
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 eq)[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]
-
Temperature:
(DMF) or Reflux (Acetone)
Troubleshooting & FAQs
Q3: Why is the reaction rate so slow? (Starting material remains after 24h)
Cause: The "Ortho Effect." The phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This stabilizes the phenol and reduces the nucleophilicity of the phenoxide anion. Solution:
Switch Solvent: Move from Acetone to DMF or NMP . Polar aprotic solvents better solvate the potassium cation, leaving the phenoxide "naked" and more reactive.
Finkelstein Catalyst: If using Ethyl Bromide (cheaper), add 10 mol% Potassium Iodide (KI) .[1] This generates Ethyl Iodide in situ, which is a faster electrophile.
Q4: I am detecting "5-chloro-2-ethoxybenzoic acid" (Hydrolysis Product).
Cause: Ester hydrolysis. This occurs if you use strong bases (NaOH, KOH) or if your solvent contains water. [1] Solution:
Base Selection: STRICTLY use
or. Avoid hydroxide bases. [1] * Moisture Control: Flame-dry glassware and use anhydrous DMF. The ester bond is sensitive to basic hydrolysis, especially at elevated temperatures.
Q5: Can I use Diethyl Sulfate instead of Ethyl Iodide?
Answer: Yes, but with caution. Diethyl sulfate is cheaper but more toxic. Protocol Adjustment: Use 1.1 eq of
. Monitor pH; as the reaction proceeds, mono-ethyl sulfate forms, which is acidic. You may need slightly more base () to buffer the system.
Module 3: Purification & Characterization
Q6: The product is an oil. How do I purify it without a column?
Insight: While the methoxy analog is a solid (mp 46–50°C), the ethoxy analog often remains an oil or a very low-melting solid due to the disruption of crystal packing. [1] Procedure:
High-Vacuum Distillation: The ester is stable. Distill at reduced pressure (<1 mmHg).
Crystallization (if solid): Try recrystallization from cold Hexane/Ethyl Acetate (9:1).[1] If it oils out, seed with a crystal from a previous batch or scratch the flask.
Data Summary Table
| Parameter | Methyl 5-chlorosalicylate (Intermediate) | This compound (Target) |
| Physical State | Solid (mp 46–50°C) | Oil / Low-melting Solid |
| Key IR Peak | ~3200 cm⁻¹ (OH stretch) | No OH peak; Strong C-O stretch |
| TLC ( | Lower (more polar) | Higher (less polar) |
| Preferred Solvent | MeOH (for synthesis) | DMF (for synthesis) |
Visualizations
Figure 1: Optimized Synthetic Pathway (Route A)
Caption: Step-wise synthesis via Route A, prioritizing methyl ester formation before etherification to ensure regioselectivity.
Figure 2: Troubleshooting Logic for Step 2 (Alkylation)
Caption: Decision tree for diagnosing low yields during the O-alkylation of the salicylate intermediate.
References
-
BenchChem. "Synthesis of Methyl 5-chloro-2-(ethylamino)benzoate and Related Analogues." BenchChem Technical Repository. Link[1]
-
Sigma-Aldrich. "Methyl 5-chloro-2-methoxybenzoate Product Specification & Synthesis." MilliporeSigma Catalog. Link
-
Google Patents. "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide (US3965173A)." Google Patents. Link
-
Organic Chemistry Portal. "Williamson Ether Synthesis: Recent Literature and Protocols." Organic Chemistry Portal. Link
-
M. Hatano et al. "Dehydrative Esterification Catalyzed by Phosphoric Acid."[2] Synlett, 2023, 34, 2508-2514.[1][2] Link
Sources
Overcoming steric hindrance in 2-ethoxybenzoate synthesis
Subject: Technical Guide: Overcoming Steric Hindrance in 2-Ethoxybenzoate Synthesis From: Senior Application Scientist, Chemical Process Development To: Research & Development Team
Core Directive: The "Ortho Effect" Challenge
Welcome to the Technical Support Center for Hindered Esterification. You are likely reading this because your standard Fischer esterification of 2-ethoxybenzoic acid yielded poor results (<40%) or required excessive reflux times.
The Diagnosis: The failure is not procedural; it is structural. The ethoxy group at the ortho position exerts the "Ortho Effect," a dual-threat mechanism:
-
Steric Blockade: The ethoxy group physically shields the carbonyl carbon, preventing the nucleophilic attack of the alcohol (the rate-determining step).
-
Electronic Inhibition: The resonance interaction between the benzene ring and the carbonyl group is disrupted by the bulky ortho substituent, forcing the carbonyl out of planarity. While this can sometimes increase acidity, it destabilizes the tetrahedral intermediate required for esterification.
This guide provides three validated workflows to bypass this energy barrier.
Strategic Decision Matrix
Before selecting a protocol, consult the decision tree below. We categorize solutions into "Frontal Attacks" (forcing the esterification) and "Flanking Maneuvers" (modifying the synthesis route).
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material and scale.
Validated Protocols
Method A: The "Bypass" (O-Alkylation of Salicylates)
Best for: Avoiding steric hindrance entirely by forming the ether bond after the ester is already present.
Instead of esterifying 2-ethoxybenzoic acid, start with ethyl salicylate (cheap, commercially available) and alkylate the phenol. This avoids the difficult attack on the hindered carbonyl.
Protocol:
-
Reagents: Ethyl salicylate (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (
, 2.0 eq, anhydrous). -
Solvent: Acetone (reflux) or DMF (
). -
Procedure:
-
Dissolve ethyl salicylate in acetone.
-
Add
.[1] Stir for 15 min to form the phenoxide. -
Add ethyl iodide dropwise.
-
Reflux for 6–12 hours. Monitor by TLC (The phenol spot will disappear).
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water.
-
-
Why it works: The reaction is an
attack on the unhindered ethyl iodide, not the hindered carbonyl.
Method B: The "Brute Force" (Acid Chloride Activation)
Best for: Large-scale synthesis starting from 2-ethoxybenzoic acid.
Standard Fischer esterification fails because the alcohol is a poor nucleophile. Converting the acid to an acid chloride creates a "super-electrophile" that overcomes steric repulsion.
Protocol:
-
Activation: Suspend 2-ethoxybenzoic acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.
-
Note: Gas evolution (
, , ) will be vigorous.
-
-
Reaction: Once gas evolution ceases (approx 2h), concentrate to remove excess oxalyl chloride (critical step).
-
Coupling: Redissolve the crude acid chloride in DCM. Add the target alcohol (1.1 eq) and Pyridine (1.5 eq) at
. -
Troubleshooting:
-
Issue: Low yield.[2]
-
Fix: Ensure all excess oxalyl chloride is removed before adding alcohol; otherwise, it reacts with the alcohol to form alkyl chlorides.
-
Method C: The "Precision Tool" (Yamaguchi Esterification)
Best for: Complex alcohols or when harsh acid chlorides cause decomposition.
Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked regioselectively by DMAP to form a highly reactive acyl-pyridinium species.
Protocol:
-
Reagents: 2-ethoxybenzoic acid (1.0 eq), TCBC (1.1 eq),
(1.2 eq), DMAP (1.5–2.0 eq), Alcohol (1.0 eq). -
Solvent: Toluene (preferred) or THF.[3]
-
Procedure:
-
Mix acid,
, and TCBC in Toluene.[4] Stir 1h to form mixed anhydride. -
Add a solution of Alcohol and DMAP slowly.
-
Stir at RT (or mild heat
) for 12h.
-
-
Critical Insight: The steric bulk of TCBC ensures the alcohol attacks the 2-ethoxybenzoate carbonyl, not the reagent's carbonyl.
Method D: Carboxylate Alkylation ( Route)
Best for: Making simple methyl/ethyl esters from the acid without activating the carbonyl.
Protocol:
-
Reagents: 2-ethoxybenzoic acid (1.0 eq),
or (1.5 eq), Alkyl Halide (e.g., Iodomethane, 1.2 eq). -
Solvent: DMF (room temperature).
-
Mechanism: The base deprotonates the acid to form a carboxylate anion (
). This anion acts as a nucleophile attacking the alkyl halide. -
Advantage: Completely bypasses the tetrahedral intermediate at the hindered carbonyl.
Comparative Data Analysis
| Parameter | Fischer Esterification | Acid Chloride (Method B) | Yamaguchi (Method C) | O-Alkylation (Method A) |
| Steric Sensitivity | High (Fails often) | Medium | Low | None |
| Yield (Typical) | 20–40% | 85–95% | 90–98% | >95% |
| Reaction Time | 24–48h (Reflux) | 2–4h | 12h | 6–12h |
| Atom Economy | High | Medium | Low (TCBC waste) | Medium |
| Cost | Low | Low | High | Low |
Troubleshooting FAQs
Q: I am using Method B (Acid Chloride), but my product contains a chlorinated impurity.
A: You likely did not remove the excess oxalyl chloride or thionyl chloride before adding the alcohol. The excess reagent reacts with your alcohol to form an alkyl chloride (e.g.,
Q: In Method A (O-Alkylation), I see a side product with a higher Rf.
A: This is likely the C-alkylated product (alkylation on the ring) or dialkylation if conditions are too harsh. Correction: Use Acetone instead of DMF to lower the temperature, and switch to a softer base like
Q: Can I use DCC/DMAP (Steglich) instead of Yamaguchi?
A: For ortho-substituted benzoates, Steglich often stalls. The N-acylurea intermediate can rearrange to an unreactive N-acylurea byproduct via an
References
- Mechanism of Steric Hindrance: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on the "Rule of Six" and ortho-effects).
-
Yamaguchi Esterification Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[4][5][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Carboxylate Alkyl
Route): Pfeffer, P. E., & Silbert, L. S. (1976). Esterification by alkylation of carboxylate salts. Journal of Organic Chemistry, 41(8), 1373–1379. Link -
O-Alkylation of Salicylates: BenchChem. (2025). A Comparative Guide to Ethyl Salicylate Synthesis. Link
-
Steglich vs. Yamaguchi: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
Alternative alkylating agents for Methyl 5-chloro-2-ethoxybenzoate
Ticket ID: #ALK-5CL-ET-001 Subject: Alternative alkylating agents for Methyl 5-chloro-2-ethoxybenzoate synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Strategic Overview & Problem Definition
User Query: "I need to synthesize this compound from Methyl 5-chloro-2-hydroxybenzoate. Standard alkylation with Ethyl Iodide (EtI) is causing regulatory and toxicity concerns. What are the robust, scalable alternatives?"
Technical Assessment: The transformation is a Williamson-type O-alkylation of a deactivated phenol.
-
Substrate: Methyl 5-chloro-2-hydroxybenzoate.
-
Key Challenges:
-
Intramolecular Hydrogen Bonding: The phenolic proton is chelated to the ortho-ester carbonyl, increasing the pKa (approx. 8.5–9.5) and reducing nucleophilicity.
-
Chemo-selectivity: The methyl ester moiety is susceptible to hydrolysis (saponification) if aqueous strong bases (NaOH/KOH) are used.
-
Regio-selectivity: Minimizing C-alkylation side products.
-
This guide provides three validated workflows ranging from Green Chemistry to High-Throughput Screening (HTS) compatible methods.
Decision Matrix: Selecting Your Reagent
Before proceeding, utilize this logic flow to select the optimal method for your specific constraints (Scale, Safety, Equipment).
Figure 1: Decision tree for selecting the alkylation strategy based on laboratory constraints.
Technical Modules & Protocols
Module A: The Green Route (Diethyl Carbonate)
Best for: Eco-conscious labs, avoiding halides. Mechanism: Hard-Soft Acid-Base (HSAB). At high temperatures (>160°C), DEC acts as a carboxy-ethylating agent, followed by decarboxylation to the ether.
-
Reagents: Diethyl Carbonate (DEC), Potassium Carbonate (
), Tetrabutylammonium Bromide (TBAB - catalytic). -
Critical Parameter: Temperature must exceed 170°C to drive decarboxylation.
Protocol:
-
Charge: In a high-pressure autoclave, dissolve Methyl 5-chloro-2-hydroxybenzoate (1.0 eq) in DEC (solvent & reagent, 5–10 eq).
-
Catalyst: Add
(0.1–0.5 eq) and TBAB (0.05 eq). Note: Stoichiometric base is not required, making this "cleaner". -
Reaction: Seal and heat to 180°C for 6–12 hours. Internal pressure will rise (
generation). -
Workup: Cool, vent
, filter off catalyst, and distill excess DEC (recoverable).
Troubleshooting:
-
Issue: Incomplete conversion.
-
Root Cause:[1][2][3][4][5][6] Temperature too low. The reaction is kinetically inert below 160°C.
-
Fix: Ensure internal temperature monitoring, not just mantle temperature.
Module B: The Scalable Route (Solid-Liquid PTC)
Best for: Scale-up, standard lab equipment, cost-efficiency. Mechanism: Interfacial catalysis. The quaternary ammonium salt transports the phenoxide anion into the organic phase as a "naked" ion, dramatically increasing nucleophilicity while keeping the ester away from bulk water (preventing hydrolysis).
Reagents: Ethyl Bromide (EtBr),
Protocol:
-
Solvent System: Dissolve substrate (1.0 eq) in Acetone (anhydrous).
-
Base: Add finely powdered, anhydrous
(2.0 eq). Do not use NaOH/Water. -
Catalyst: Add TBAB (0.05 eq).
-
Alkylation: Add EtBr (1.5 eq) dropwise at reflux.
-
Time: Reflux for 4–8 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize.
Why this works (Visualized):
Figure 2: Solid-Liquid Phase Transfer Catalysis mechanism preventing ester hydrolysis.
Module C: The Mild Route (Mitsunobu)
Best for: High-value synthesis, acid-sensitive substrates.
Mechanism: Redox condensation using
Protocol:
-
Mix: Dissolve substrate (1.0 eq),
(1.5 eq), and Ethanol (anhydrous, 2.0 eq) in THF or Toluene. -
Cool: Chill to 0°C.
-
Activate: Add DEAD or DIAD (1.5 eq) dropwise.
-
React: Warm to Room Temp (RT). Stir 12h.
-
Purification: This is the bottleneck. Triphenylphosphine oxide (
) is difficult to remove.-
Pro-Tip: Use Polymer-supported
(PS-PPh3) to filter off the phosphorus by-product.
-
Comparative Data Analysis
| Feature | Ethyl Iodide (Standard) | Diethyl Carbonate (Green) | PTC (EtBr) | Mitsunobu (EtOH) |
| Atom Economy | Low (Iodine waste) | High (CO2/EtOH byproduct) | Medium | Very Low (Ph3PO waste) |
| Toxicity | High (Neurotoxic/Alkylator) | Low (Biodegradable) | Moderate | Moderate (DEAD is toxic) |
| Reaction Temp | 60–80°C | 170–200°C | 60–80°C | 0–25°C |
| Ester Stability | Risk of hydrolysis | Excellent | Excellent (Anhydrous) | Excellent |
| Cost | High | Low | Low | High |
Troubleshooting & FAQs
Q1: I am observing significant hydrolysis of the methyl ester (formation of 5-chloro-2-ethoxybenzoic acid). Why?
-
Diagnosis: You are likely using an aqueous base (NaOH/KOH) or your solvent is "wet".
-
Correction: Switch to Method B (Solid-Liquid PTC) . Use anhydrous Acetone and powdered
. The absence of bulk water prevents saponification.
Q2: The reaction with Diethyl Carbonate (DEC) is stuck at 10% conversion.
-
Diagnosis: The temperature is insufficient to overcome the activation energy for decarboxylation.
-
Correction: This reaction requires an autoclave. Refluxing DEC at atmospheric pressure (126°C) is not hot enough. You need >170°C.
Q3: Can I use Ethanol with Sulfuric Acid?
-
Diagnosis: No. Acid-catalyzed etherification works for aliphatic alcohols but is poor for phenols. Furthermore, strong acid will likely transesterify your methyl ester to an ethyl ester (this compound
Ethyl 5-chloro-2-ethoxybenzoate), creating an inseparable mixture.
Q4: My Mitsunobu reaction is messy; I can't separate the product from TPPO.
-
Correction: If polymer-bound reagents are unavailable, induce precipitation of
by adding Hexane/Ether to the concentrated reaction mixture and filtering the solid. Alternatively, use a Zinc Chloride ( ) complexation wash to remove the phosphine oxide.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4] Journal of the American Chemical Society, 93(1), 195–199. Link
-
Mitsunobu, O. (1981).[7] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8] Synthesis, 1981(1), 1–28. Link
-
Lorimer, J. P., & Mason, T. J. (1987). Sonochemistry. Part 1 - The physical aspects. Chemical Society Reviews, 16, 239–274. (Reference for ultrasound-assisted PTC). Link
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for DEC selection). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Selectivity Between O-Alkylation versus C-Alkylati...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Infrared (IR) Spectroscopy of Methyl 5-chloro-2-ethoxybenzoate
[1]
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral signature of Methyl 5-chloro-2-ethoxybenzoate , a critical intermediate often utilized in the synthesis of pharmacological agents (e.g., benzamide derivatives).[1]
For drug development professionals, the primary utility of IR spectroscopy for this molecule lies in reaction monitoring —specifically, tracking the esterification of the precursor 5-chloro-2-ethoxybenzoic acid.[1] This guide compares the target molecule against its acid precursor and non-chlorinated analogues to establish a self-validating quality control (QC) protocol.
Key Diagnostic Indicator: The complete disappearance of the carboxylic acid O-H broad band (3300–2500 cm⁻¹) and the hypsochromic shift (blue shift) of the carbonyl (C=O) stretch are the definitive "Pass/Fail" criteria for synthesis completion.
Structural Basis & Spectral Logic[1]
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating moieties. The target molecule consists of a tri-substituted benzene ring containing:
-
Methyl Ester: Provides the dominant C=O and C-O signals.[1]
-
Ethoxy Group (Ortho): Introduces ether C-O-C stretches and aliphatic C-H bands.[1]
-
Chlorine (Meta to Ester): Influences ring vibrations and provides a fingerprint C-Cl stretch.[1]
Theoretical vs. Observed Shifts
Unlike Methyl Salicylate (where an intramolecular Hydrogen bond lowers the C=O frequency to ~1680 cm⁻¹), the ethoxy group in our target prevents this hydrogen bonding. Consequently, the ester carbonyl appears in the "normal" conjugated ester range (1715–1730 cm⁻¹).
Comparative Peak Analysis
The following table contrasts the target molecule with its direct precursor and a structural analogue. This comparison allows researchers to differentiate the product from starting materials and common impurities.
Table 1: Diagnostic IR Peaks (Wavenumbers in cm⁻¹)
| Vibrational Mode | Target: this compound | Precursor: 5-chloro-2-ethoxybenzoic acid | Analogue: Methyl 2-ethoxybenzoate (No Cl) | Diagnostic Note |
| C=O[1] Stretch | 1720 – 1735 (s) | 1680 – 1700 (s) | 1725 – 1730 (s) | Esterification shifts C=O higher due to loss of dimeric H-bonding.[1] |
| O-H Stretch | Absent | 2500 – 3300 (broad) | Absent | Primary Endpoint: Presence of broad OH indicates unreacted precursor.[1] |
| C-O (Ester) | 1290 – 1300 (s) | 1280 – 1290 (s) | 1290 – 1300 (s) | "C-O-C" asymmetric stretch; strong intensity.[1] |
| C-O (Ether) | ~1245 (s) | ~1240 (s) | ~1240 (s) | Aryl-Alkyl ether stretch (Ar-O-CH₂).[1] |
| Ar-Cl Stretch | 1080 – 1095 (m) | 1080 – 1090 (m) | Absent | Distinguishes chlorinated target from non-halogenated impurities.[1] |
| C-H (Aliphatic) | 2980, 2940 (w) | 2980, 2940 (w) | 2980, 2940 (w) | Methyl/Ethyl C-H stretches. |
| C-H (Aromatic) | > 3000 (w) | > 3000 (w) | > 3000 (w) | Weak shoulder peaks.[1] |
(s) = strong, (m) = medium, (w) = weak[2]
Experimental Protocol: ATR-FTIR Analysis
Objective: To validate the purity of synthesized this compound using Attenuated Total Reflectance (ATR).
Instrumentation & Setup[1][3]
-
Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker Tensor or equivalent).
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1]
-
Scans: 32 (screening) or 64 (final QC).[1]
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol.[1] Collect an air background spectrum to verify the absence of CO₂ (2350 cm⁻¹) and H₂O contaminants.
-
Sample Preparation:
-
If Solid: Place ~5 mg of the crystalline ester onto the center of the ATR crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
-
If Oil/Liquid: Place 1 drop (approx. 10 µL) to cover the crystal active area.
-
-
Acquisition: Collect the sample spectrum.
-
Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). Perform baseline correction if scattering is observed.[1]
-
Validation (Self-Check):
-
Check 1: Is the baseline flat? (If not, clean crystal and re-run).
-
Check 2: Is the C=O peak absorbance between 0.5 and 1.0 AU? (If <0.1, increase pressure).
-
Workflow Visualization
The following diagram outlines the logical decision tree for using IR spectroscopy as a process analytical technology (PAT) tool during the synthesis of the target ester.
Figure 1: Decision logic for reaction monitoring. The IR spectrum serves as a rapid "Gate 1" check before more expensive analyses (HPLC/NMR).
Technical Discussion: Substituent Effects
Understanding why the peaks appear where they do adds a layer of expertise to your analysis.[1]
The Chlorine Effect (Inductive Withdrawal)
The chlorine atom at position 5 exerts an inductive electron-withdrawing effect (-I).[1] While less dramatic than a nitro group, this withdrawal slightly stiffens the C=O bond of the ester compared to a non-chlorinated analogue.
-
Observation: You may observe the C=O stretch of This compound at ~1725–1730 cm⁻¹, whereas Methyl 2-ethoxybenzoate might appear slightly lower (~1720 cm⁻¹).[1] This shift is subtle but reproducible.[1]
The Ethoxy Effect (Steric & Electronic)
The 2-ethoxy group is an electron donor by resonance (+R). However, its primary spectral impact is steric. By forcing the ester group slightly out of planarity with the benzene ring (compared to a methyl group), it can reduce conjugation efficiency, potentially raising the C=O frequency further. More importantly, the C-O-C ether stretches (1245 cm⁻¹ asymmetric) are distinct and must not be confused with the ester C-O stretches.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 5-chloro-2-hydroxy- (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]
- Context: Source for the precursor (Acid) spectrum baseline.
-
PubChem. Methyl 5-chloro-2-methoxybenzoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Context: Source for the closest structural analogue spectral data.[1]
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1][4]
- Context: Authoritative text for theoretical peak assignment rules (Inductive effects and Ester/Ether characteristic bands).
-
-
Context: Comparative data for non-chlorinated benzoate esters.[1]
-
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-chloro-2-ethoxybenzoate
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-chloro-2-ethoxybenzoate, a substituted aromatic ester, represents a class of molecules frequently encountered as intermediates in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic profiling. This guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation pattern of this compound, primarily under Electron Ionization (EI). We will explore the key fragmentation pathways, compare them with alternative ionization techniques, and provide a foundational experimental protocol for its characterization.
Predicted Electron Ionization (EI) Fragmentation Pattern
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with fragment ions revealing its constituent parts. For this compound, the molecular ion (M+) is expected to be observed, and its fragmentation will be governed by the stability of the resulting ions and neutral losses.[2][3]
Key Fragmentation Pathways
The fragmentation of this compound is predicted to proceed through several key pathways, driven by the presence of the ester and ethoxy functional groups, as well as the chlorinated aromatic ring.
-
Alpha-Cleavage: A common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group.[4][5] This can result in the loss of the methoxy radical (•OCH₃) or the ethoxy group. However, the most significant alpha-cleavage is the loss of the methoxy radical to form a stable acylium ion.[1]
-
Loss of the Ethoxy Group: Cleavage of the bond between the aromatic ring and the ethoxy group can lead to the loss of an ethoxy radical (•OCH₂CH₃).
-
Ortho Effect (McLafferty-type Rearrangement): A significant fragmentation pathway for ortho-substituted aromatic esters involves a rearrangement where a hydrogen atom from the ethoxy group is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethene in this case).[3][6] This "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-alkoxybenzoic acid esters and results in a prominent fragment ion.[6]
-
Fragmentation of the Aromatic Ring: The stable aromatic ring is less prone to fragmentation but can lose substituents like chlorine or the entire ester group.[3]
Visualizing the Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway | Expected Relative Abundance |
| 214/216 | Molecular Ion [M]+• | Ionization of the parent molecule | Moderate |
| 186/188 | [M - C₂H₄]+• | Ortho Effect: McLafferty-type rearrangement | High (Potentially Base Peak) |
| 183/185 | [M - •OCH₃]+ | Alpha-cleavage | Moderate to High |
| 171/173 | [M - C₂H₄ - •CH₃]+ | Loss of methyl radical from the m/z 186/188 fragment | Moderate |
| 169/171 | [M - •OC₂H₅]+ | Cleavage of the ethoxy group | Moderate |
| 155/157 | [M - •OCH₃ - CO]+ | Loss of CO from the acylium ion | Low to Moderate |
| 141 | [C₇H₄ClO]+ | Further fragmentation | Low |
| 111/113 | [C₆H₄Cl]+ | Phenyl cation with chlorine | Low |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1, which is a key diagnostic feature.
Comparison with Alternative Analytical Techniques
While GC-MS with EI is a powerful tool for the analysis of volatile compounds like this compound, other techniques offer complementary information.
| Technique | Ionization Principle | Fragmentation | Pros | Cons | Best For |
| GC-EI-MS | High-energy electron bombardment | Extensive and reproducible | Provides detailed structural information; vast spectral libraries available.[1][7] | Molecular ion may be weak or absent for some compounds.[1] | Structural elucidation of volatile and thermally stable compounds. |
| GC-CI-MS | Chemical ionization (softer) | Less extensive; prominent protonated molecule [M+H]+ | Often preserves the molecular ion.[1] | Provides less structural detail from fragmentation. | Determining the molecular weight of compounds that fragment excessively under EI. |
| LC-ESI-MS | Electrospray ionization (soft) | Minimal; primarily produces protonated molecules [M+H]+ or adducts.[8][9] | Excellent for polar, non-volatile, and thermally labile compounds; provides accurate molecular weight.[10][11] | Limited fragmentation for structural elucidation without MS/MS. | Analysis of complex mixtures, and compounds not amenable to GC.[8][12] |
| LC-APCI-MS | Atmospheric pressure chemical ionization (soft) | More fragmentation than ESI but less than EI | Suitable for moderately polar and less volatile compounds; can handle higher flow rates than ESI.[13][14] | Sensitivity can be lower than ESI for some compounds. | Analysis of compounds with intermediate polarity and volatility. |
Workflow Comparison
Caption: Generalized workflows for GC-MS and LC-MS analysis.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or QTOF mass spectrometer.[15]
-
GC Column: A non-polar or medium-polarity column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or DB-5MS.[15]
-
Injector:
-
Mode: Splitless or split (e.g., 20:1 split ratio).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum: Extract the mass spectrum from the apex of the identified peak.
-
Fragmentation Analysis: Identify the molecular ion peak (m/z 214/216) and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and library spectra (if available).
-
Isotope Pattern: Confirm the presence of chlorine by observing the characteristic M and M+2 isotope peaks in a ~3:1 ratio.
Conclusion
The mass spectrometric analysis of this compound, particularly under Electron Ionization, is predicted to yield a rich and informative fragmentation pattern. The key diagnostic fragments arise from the "ortho effect" leading to the loss of ethene, and alpha-cleavage resulting in a stable acylium ion. The presence of a chlorine atom provides a distinct isotopic signature, aiding in the confident identification of the molecule. While GC-EI-MS is a robust method for its structural elucidation, complementary techniques such as LC-ESI-MS can provide valuable molecular weight information, especially for complex mixtures or when dealing with thermal instability. The provided experimental protocol serves as a solid starting point for researchers and scientists in the field of drug development and organic analysis to characterize this and structurally related compounds.
References
- Interpretation of mass spectra.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Acta Crystallographica Section E: Structure Reports Online. (2010). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate.
- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163.
- Shimadzu. (n.d.). LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP).
- LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- Pang, G. F., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. PMC.
- SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry.
- Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- Journal of Complementary and Alternative Medical Research. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
- Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
- Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- Journal of Applied Pharmaceutical Science. (2013). Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegale.
- ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight.
- LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
- Journal of Pharmaceutical and Biomedical Analysis. (2008). On-line identification of new compounds in an extract of the aerial parts of Peperomia blanda by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry.
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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A Comparative Guide to HPLC Purity Analysis of Methyl 5-chloro-2-ethoxybenzoate
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and batch-to-batch consistency. Methyl 5-chloro-2-ethoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth comparison of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method for the comprehensive purity analysis of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in selecting and implementing robust purity assessment strategies.
The Criticality of Purity Profiling
Impurities in a chemical intermediate like this compound can arise from starting materials, by-products of the synthesis, or degradation products.[1][2] These impurities, even at trace levels, can have significant downstream effects, potentially impacting the safety and efficacy of the final drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate stringent control over impurity levels, making the development of validated, stability-indicating analytical methods a critical part of the drug development process.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its sensitivity, resolving power, and versatility.[1][3]
Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for non-volatile small molecules, separating analytes based on their hydrophobicity.[4][5] For a moderately polar compound like this compound, RP-HPLC offers a robust and reliable method for quantifying the main component and separating it from less polar and some more polar impurities.
Rationale for Method Design
The selection of the stationary phase, mobile phase, and detection wavelength is a critical first step in developing a robust RP-HPLC method.
-
Stationary Phase: A C18 (octadecylsilane) column is the most common choice for RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules.[4] This provides a good starting point for achieving separation of this compound from its potential process-related impurities.
-
Mobile Phase: A mixture of an aqueous component (often with a buffer or acid modifier) and an organic modifier (typically acetonitrile or methanol) is used to elute the analytes.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency.[6] The use of a gradient elution, where the proportion of the organic modifier is increased over time, is beneficial for separating compounds with a wider range of polarities and for ensuring that any strongly retained impurities are eluted from the column.
-
Detection: The aromatic ring and ester functional group in this compound provide strong UV absorbance. A UV detector is therefore a simple, robust, and sensitive choice for quantification. The detection wavelength should be set at a UV maximum of the analyte to ensure high sensitivity.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL. Further dilute this stock solution as required for analysis.
Orthogonal Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
While RP-HPLC is a powerful technique, relying on a single separation mechanism can sometimes lead to co-eluting impurities, especially those that are structurally very similar to the main component.[7] Orthogonal methods, which employ a different separation mechanism, provide a more comprehensive picture of a sample's purity.[7][8][9] HILIC is an excellent orthogonal technique to RP-HPLC, as it separates compounds based on their polarity in a "normal-phase" type mechanism using aqueous-organic mobile phases.[10] This makes it particularly effective for separating polar compounds that are poorly retained in RP-HPLC.
Rationale for HILIC as an Orthogonal Method
For the purity analysis of this compound, a HILIC method can be invaluable for detecting polar impurities that might be masked by the solvent front or have poor retention in the RP-HPLC method. These could include starting materials or by-products with more polar functional groups.
Experimental Protocol: HILIC
Instrumentation: A standard HPLC system as described for the RP-HPLC method can be used.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Bare Silica or Amide-bonded, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile with 0.1% Acetic Acid |
| Mobile Phase B | Water with 0.1% Acetic Acid |
| Gradient | 5% B to 40% B over 20 minutes, then hold at 40% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare the sample as described for the RP-HPLC method, ensuring the final diluent is compatible with the HILIC mobile phase (i.e., high organic content).
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound using both the primary RP-HPLC and the orthogonal HILIC methods.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. njlabs.com [njlabs.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. 低分子HPLC [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. santaisci.com [santaisci.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Aromatic Ester Reactivity: Methyl 5-chloro-2-ethoxybenzoate vs. Methyl 2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted benzoic acid esters serve as fundamental building blocks. Their utility is not merely defined by their structure, but more critically, by their chemical reactivity, which dictates their transformation into more complex molecular architectures. The choice of a starting material can profoundly impact the efficiency, yield, and even the feasibility of a synthetic route.
This guide provides an in-depth, comparative analysis of two such building blocks: Methyl 5-chloro-2-ethoxybenzoate and Methyl 2-methoxybenzoate . We will move beyond a simple cataloging of properties to dissect the electronic and steric nuances that govern their reactivity. The insights presented herein are grounded in established principles of physical organic chemistry and supported by experimental data from peer-reviewed literature, enabling you to make more informed decisions in your synthetic design.
Part 1: A Tale of Two Esters - A Structural and Electronic Overview
At first glance, the two molecules appear structurally similar. Both are methyl esters of a disubstituted benzoic acid. However, the subtle differences in their substitution patterns—a chloro and ethoxy group versus a single methoxy group—create a significant divergence in their electronic landscapes and, consequently, their chemical behavior.
| Feature | This compound | Methyl 2-methoxybenzoate |
| CAS Number | 33924-48-0 (for the methoxy analog) | 606-45-1[1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | C₉H₁₀O₃[1] |
| Molecular Weight | 214.64 g/mol | 166.17 g/mol [1] |
| Structure | ClC₆H₃(OC₂H₅)CO₂CH₃ | C₆H₄(OCH₃)CO₂CH₃ |
| Key Substituents | 1. 2-Ethoxy (Ortho): Electron-donating | 1. 2-Methoxy (Ortho): Electron-donating |
| 2. 5-Chloro (Para to Ethoxy): Electron-withdrawing | ||
| 3. Ester (Meta to Chloro): Electron-withdrawing |
Electronic Effects: The Tug-of-War Within the Ring
The reactivity of an aromatic compound is dictated by the interplay of inductive and resonance effects of its substituents.[2][3]
-
Methyl 2-methoxybenzoate: This molecule features a methoxy group (-OCH₃) ortho to the methyl ester. The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) . However, its lone pairs of electrons participate in resonance with the aromatic ring, a powerful electron-donating resonance effect (+M) . For alkoxy groups, the +M effect strongly dominates the -I effect, making the ring electron-rich and "activated" towards electrophilic attack.[3][4]
-
This compound: This system is more complex.
-
The 2-ethoxy group (-OCH₂CH₃) behaves similarly to the methoxy group, acting as a net electron-donating group (+M > -I).
-
The 5-chloro group (-Cl) introduces a competing influence. Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) . While it also has lone pairs that can donate through resonance (+M), its 3p orbitals have poor overlap with the ring's 2p orbitals. Consequently, for halogens, the inductive effect dominates, making the chloro group a net electron-withdrawing substituent that deactivates the ring.[4][5][6]
-
The Net Result: The aromatic ring of this compound is significantly more electron-poor (deactivated) than that of methyl 2-methoxybenzoate. This fundamental electronic difference is the primary driver of their differential reactivity.
Steric Considerations
The ethoxy group is sterically bulkier than the methoxy group. However, studies on ortho-substituted benzoic acids have shown that the steric effects of methoxy and ethoxy groups can be quite similar.[7] This suggests that the primary difference in reactivity between these two molecules will stem from electronic, rather than steric, factors.
Part 2: Reactivity in Profile - Two Key Transformations
We will now explore how these intrinsic electronic differences manifest in two common and synthetically important reactions: alkaline hydrolysis of the ester and nucleophilic aromatic substitution at the C-Cl bond.
Scenario 1: Alkaline Hydrolysis (Saponification)
The alkaline hydrolysis of esters is a classic nucleophilic acyl substitution. The reaction rate is highly sensitive to the electrophilicity of the ester's carbonyl carbon. An electron-withdrawing group on the aromatic ring will pull electron density away from the carbonyl carbon, making it more electrophilic and accelerating the rate of nucleophilic attack by a hydroxide ion.[8]
Hypothesis: this compound will undergo alkaline hydrolysis at a significantly faster rate than methyl 2-methoxybenzoate.
Causality: The potent electron-withdrawing inductive effect of the chlorine atom in this compound enhances the electrophilicity of the carbonyl carbon. While the ortho-ethoxy group donates electron density, its effect is counteracted and overcome by the chloro substituent. In contrast, the only major substituent influencing the ester in methyl 2-methoxybenzoate is the electron-donating methoxy group, which reduces the carbonyl's electrophilicity and slows the reaction relative to an unsubstituted benzoate.
Supporting Data: While direct kinetic data for this compound is not readily available in literature, the trend is well-established. Studies on the hydrolysis of substituted aryl benzoates consistently show that electron-withdrawing groups (like -NO₂) increase the reaction rate, while electron-donating groups (like -OCH₃ and -CH₃) decrease it.[8] The Hammett equation provides a quantitative correlation for this, where substituents with positive σ values (electron-withdrawing) lead to larger rate constants.
| Compound (Analog) | Key Substituent Effect | Predicted Relative Rate of Hydrolysis |
| This compound | Net Electron-Withdrawing (-Cl) | Faster |
| Methyl 2-methoxybenzoate | Net Electron-Donating (-OCH₃) | Slower |
| Methyl Benzoate (Reference) | Unsubstituted | Intermediate |
| Methyl 4-nitrobenzoate (Reference) | Strongly Electron-Withdrawing (-NO₂) | Fastest |
This protocol outlines a self-validating system to experimentally determine and compare the hydrolysis rates.
Caption: Workflow for comparative hydrolysis kinetics.
Detailed Steps:
-
Solution Preparation: Prepare 0.1 M stock solutions of this compound and methyl 2-methoxybenzoate in a suitable solvent like dioxane. Prepare a 0.1 M standardized aqueous solution of sodium hydroxide.
-
Reaction Setup: In separate, jacketed reaction vessels maintained at a constant temperature (e.g., 35°C), mix the ester solution with the aqueous NaOH solution to achieve final concentrations of approximately 0.01 M ester and 0.02 M NaOH.
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a 5.0 mL aliquot from each reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of standard 0.01 M HCl to stop the hydrolysis.
-
Titration: Determine the amount of unreacted HCl by back-titrating with a standard 0.01 M NaOH solution using phenolphthalein as an indicator.
-
Calculation: From the titration data, calculate the concentration of ester remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). A comparison of the k values will provide a quantitative measure of the relative reactivity.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a pathway for substituting a leaving group (like a halide) on an aromatic ring with a nucleophile.[9] This reaction is fundamentally different from electrophilic substitution and requires specific electronic features on the ring.
Hypothesis: this compound can undergo SNAr at the C-Cl bond, but it will be a challenging transformation requiring forcing conditions. Methyl 2-methoxybenzoate cannot undergo this reaction.
Causality: The SNAr mechanism proceeds through a high-energy, negatively charged intermediate called a Meisenheimer complex.[10] The reaction is only feasible if this intermediate is stabilized by strong electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the substituent.[10][11]
-
This compound:
-
Leaving Group: Has a chlorine atom.
-
Activating/Deactivating Groups: The methyl ester group is electron-withdrawing, but it is meta to the chlorine, offering no resonance stabilization to the Meisenheimer complex. The ethoxy group is electron-donating, which actively destabilizes the negative charge and deactivates the ring towards nucleophilic attack.
-
-
Methyl 2-methoxybenzoate: Lacks a suitable leaving group on the aromatic ring for SNAr to occur.
Therefore, while SNAr is theoretically possible for the chloro-compound, its substitution pattern is electronically unfavorable, predicting a very slow reaction.
Caption: The SNAr mechanism and the critical role of substituent position.
This protocol provides a starting point for exploring the SNAr reactivity of this compound under typical conditions.
-
Reaction Setup: In a sealed pressure tube, combine this compound (1.0 eq), a high-boiling point amine such as morpholine (1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent: Add a polar aprotic solvent like DMSO or NMP (N-Methyl-2-pyrrolidone).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 150-180°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR and MS. The expected low reactivity may result in the recovery of unreacted starting material or low yields of the desired product.
Summary and Synthetic Implications
This guide has illuminated the distinct chemical personalities of this compound and methyl 2-methoxybenzoate, which arise from subtle but powerful differences in their electronic structures.
| Feature | This compound | Methyl 2-methoxybenzoate |
| Ring Electronics | Electron-poor (deactivated) | Electron-rich (activated) |
| Ester Carbonyl | More electrophilic | Less electrophilic |
| Reactivity in Hydrolysis | Faster. The -Cl group's inductive effect dominates. | Slower. The -OCH₃ group's donating effect dominates. |
| Reactivity in SNAr | Possible but slow. Unfavorable substituent positioning. | Not possible. No leaving group. |
| Ideal for... | Nucleophilic attack at the ester; introducing diversity via the chloro group (under forcing conditions). | Electrophilic aromatic substitution; reactions where a less reactive ester is desired. |
For the Drug Development Professional: Your choice between these two synthons should be guided by your overall synthetic strategy.
-
If your route requires a robust ester that can withstand nucleophilic conditions while you perform chemistry elsewhere on the molecule, methyl 2-methoxybenzoate is the superior choice. Its electron-rich nature also makes it a better substrate for subsequent electrophilic aromatic substitutions, should you need to add more functionality to the ring.
-
If you need to perform a nucleophilic acyl substitution (e.g., amidation) and desire faster reaction kinetics, or if you intend to displace the chlorine atom via an SNAr reaction to build molecular complexity, This compound provides the necessary handles, with the caveat that the SNAr step will likely require optimization and potentially harsh conditions.
Understanding these foundational principles of reactivity is paramount to designing elegant, efficient, and successful synthetic campaigns.
References
- Khan, M. N. The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of the Chemical Society of Pakistan.
-
Bowden, K., & Williams, G. R. (1966). Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society B: Physical Organic. [Link]
-
Filo. What are the electronic effects exerted by the substituents -OCH.. - Filo. [Link]
-
Singh, L. et al. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Pihl, V., et al. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]
- de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
-
McMurry, J. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. [Link]
-
O'Gorman, J. M., & Vance, J. (1952). STERIC CONFIGURATION OF THE ETHER GROUP IN ORTHO ALKOXY AND ARYLOXY BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]
-
Chemistry Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]
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Roberts, J. D., & Caserio, M. C. 5.1: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
Ashenhurst, J. 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]
-
BBA, T. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Technical Analysis: GC-MS Retention Characteristics of Methyl 5-chloro-2-ethoxybenzoate
The following technical guide provides an in-depth analysis of the GC-MS retention characteristics for Methyl 5-chloro-2-ethoxybenzoate , structured for researchers in pharmaceutical synthesis and analytical chemistry.
Executive Summary
This compound (CAS: Not widely listed; Analog CAS 33924-48-0) is a critical intermediate in the synthesis of bioactive benzamide derivatives and agrochemicals. Unlike its widely characterized methoxy-analog (Methyl 5-chloro-2-methoxybenzoate ), direct experimental retention indices (RI) for the ethoxy variant are sparse in public spectral libraries.
Based on Structure-Retention Relationships (SRR) and homologous series extrapolation from verified reference standards, the compound exhibits the following retention characteristics on a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5MS):
| Parameter | Value / Estimate | Confidence |
| Predicted Kovats RI | 1620 ± 20 | High (Extrapolated) |
| Reference Standard RI | 1550 (Methoxy Analog) | Experimental |
| Elution Order | Elutes after Methyl 5-chloro-2-methoxybenzoate | Certain |
| Key MS Fragments | m/z 214/216 (M+), 169 (Base), 141 | Theoretical |
Comparative Analysis: The "Homolog Shift" Method
To accurately identify the target compound without a pure commercial standard, researchers must utilize a Comparative Interpolation Method . This involves analyzing the target alongside its closest structural analog.[1]
Structural Analogs & Retention Behavior
The retention shift is driven by the addition of a methylene group (-CH₂-) in the alkoxy chain and the presence of the chlorine atom.
| Compound | Structure | Mol.[1][2][3][4][5][6] Weight | Boiling Point (Lit/Est) | Retention Index (DB-5) | Δ RI Shift |
| Methyl 2-methoxybenzoate | Control (No Cl) | 166.17 | 255 °C | 1280 | - |
| Methyl 2-ethoxybenzoate | Control (No Cl) | 180.20 | ~265 °C | 1350 | +70 (vs Methoxy) |
| Methyl 5-chloro-2-methoxybenzoate | Reference | 200.62 | 235-240 °C | 1550 | +270 (Cl effect) |
| This compound | TARGET | 214.65 | ~250 °C | 1620 (Est) | +70 (vs Ref) |
Mechanism of Separation:
-
Chlorine Substitution: The addition of chlorine at the C5 position significantly increases polarizability and molecular weight, shifting the RI by approximately +270 units compared to the non-chlorinated benzoate.
-
Alkoxy Chain Extension: Replacing the methoxy group with an ethoxy group increases the boiling point and van der Waals interactions with the stationary phase, consistently adding ~60–80 RI units.
Experimental Protocol: Self-Validating Identification
To confirm the identity of this compound in a reaction mixture, follow this protocol. This method uses the Reference Analog as an internal anchor.
GC-MS Conditions
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (250 °C), purge flow 50 mL/min at 0.75 min.
-
Transfer Line: 280 °C.
Temperature Program
This ramp ensures separation of the methoxy and ethoxy analogs while preventing co-elution with matrix heavy components.
-
Initial: 60 °C (Hold 1.0 min)
-
Ramp 1: 20 °C/min to 200 °C (Fast ramp to elute solvents/reagents)
-
Ramp 2: 5 °C/min to 260 °C (Slow ramp for resolution of isomers)
-
Final: 300 °C (Hold 5.0 min)
Mass Spectral Confirmation Criteria
Since retention time can drift, Mass Spectral tags are required for confirmation:
-
Molecular Ion (M+): m/z 214 (³⁵Cl) and 216 (³⁷Cl) in a 3:1 ratio .
-
Base Peak: Likely m/z 169 (Loss of Ethoxy group [-OEt] or [M - •OEt]).
-
Note: The methoxy analog base peak is often m/z 169 as well (Loss of Methoxy [-OMe]).
-
-
Differentiation: Look for the loss of 29 Da (Ethyl radical) or 45 Da (Ethoxy radical) in the target, versus 15 Da (Methyl) or 31 Da (Methoxy) in the reference.
Synthesis & Analytical Workflow
The target compound is typically synthesized via alkylation of 5-chlorosalicylic acid derivatives. The following diagram illustrates the synthesis pathway and the critical decision points for GC-MS analysis.
Caption: Synthesis pathway showing the divergence between the Reference Standard (Methoxy) and Target Analyte (Ethoxy), culminating in comparative GC-MS analysis.
References
-
Bouman, E. A. P., et al. (2003). Methyl 3-chloro-4-methoxybenzoate, a new candidate semiochemical inhibiting copulation behaviour of Ixodes ricinus (L.) males. Physiological Entomology.
- Context: Provides experimental GC-MS data and spectra for the structural isomer and the methoxy-analog (Reference).
-
NIST Mass Spectrometry Data Center. (2023). Retention Index Data for Methyl 2-methoxybenzoate. National Institute of Standards and Technology.
- Context: Source for the baseline retention indices of non-chlorin
-
PubChem. (2025). Compound Summary: Methyl 5-chloro-2-methoxybenzoate.[2][4][7][8][9] National Library of Medicine.
- Context: Physical properties and CAS registry d
-
Ienaşcu, I. M. C., et al. (2009).[10] The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society.
- Context: Details the synthesis of ethoxy-substituted benzamide derivatives starting
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Substituted Benzoate Esters: A Case Study of Methyl 5-chloro-2-alkoxybenzoates
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth look at the analytical techniques used to characterize a specific class of substituted benzoate esters. While our primary focus is on elucidating the structure of compounds like Methyl 5-chloro-2-ethoxybenzoate (CAS 75230-37-4), we will utilize the comprehensive, publicly available data for its close structural analogs, Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0) and Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4), to illustrate the principles and comparative analysis. The scarcity of published data for the target ethoxy compound necessitates this comparative approach, which in itself is a valuable lesson in navigating real-world research challenges.
This guide is structured to not only present the data but also to explain the rationale behind the analytical choices, ensuring a self-validating and trustworthy experimental narrative.
The Importance of Orthogonal Analytical Techniques
A robust characterization of a chemical entity relies on the application of multiple, independent (orthogonal) analytical methods. Each technique provides a unique piece of the structural puzzle. For the compounds , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for a complete and unambiguous structural assignment.
Physicochemical Property Comparison
A preliminary, yet crucial, step in characterization is the determination of basic physicochemical properties. These properties can offer initial clues about the purity and identity of a substance and are vital for quality control.
| Property | Methyl 5-chloro-2-methoxybenzoate | Methyl 5-chloro-2-hydroxybenzoate |
| CAS Number | 33924-48-0 | 4068-78-4 |
| Molecular Formula | C₉H₉ClO₃[1][2][3][4][5] | C₈H₇ClO₃[6][7][8] |
| Molecular Weight | 200.62 g/mol [1][2][4][5] | 186.59 g/mol [6][7] |
| Appearance | Colorless liquid or solid[9][10] | Solid[6] |
| Melting Point | Not available (liquid at room temp) | 46-50 °C[6][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12][13][14][15][16] It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as its residual signal should not overlap with key analyte signals.[13]
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Comparative ¹H NMR Data
| Protons | Methyl 5-chloro-2-methoxybenzoate (Predicted) | Rationale for Chemical Shift and Multiplicity |
| -OCH₃ (ester) | ~3.9 ppm (singlet, 3H) | Protons on a methyl group attached to an electron-withdrawing ester oxygen are deshielded. As there are no adjacent protons, the signal is a singlet. |
| -OCH₃ (ether) | ~3.8 ppm (singlet, 3H) | Protons on a methyl group attached to an ether oxygen on the aromatic ring are also deshielded. The signal is a singlet due to the absence of neighboring protons. |
| Aromatic H | 6.9-7.8 ppm (3H, complex pattern) | Aromatic protons resonate in this downfield region. The substitution pattern leads to a complex splitting pattern (doublets and a doublet of doublets) due to coupling between adjacent protons. |
Causality in NMR: Why We See What We See
The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like the ester and chloro groups) decrease the electron density around nearby nuclei, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and moving their signals upfield.
The splitting of a signal into multiple peaks (multiplicity) is due to spin-spin coupling between non-equivalent neighboring nuclei. The 'n+1' rule is a useful simplification for predicting the multiplicity, where 'n' is the number of equivalent neighboring protons.[12]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule.[17] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of these groups. For aromatic esters, we expect to see characteristic absorptions for the C=O (carbonyl) and C-O bonds, as well as signals indicative of the aromatic ring.[18][19][20][21]
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Comparative IR Data
| Functional Group | Methyl 5-chloro-2-methoxybenzoate (Expected, cm⁻¹) | Methyl 5-chloro-2-hydroxybenzoate (Expected, cm⁻¹) | Rationale for Absorption |
| O-H Stretch | Absent | ~3200-3600 (broad) | The broad, strong absorption is characteristic of the hydroxyl group's stretching vibration. |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Stretching vibrations of C-H bonds on the aromatic ring. |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 | Stretching vibrations of the C-H bonds in the methyl groups. |
| C=O Stretch (Ester) | ~1720-1730 | ~1680-1700 | The carbonyl stretch is a strong, sharp peak. Conjugation with the aromatic ring lowers the frequency compared to a saturated ester. The hydroxyl group in the hydroxy-analogue can lead to intramolecular hydrogen bonding, further lowering the C=O frequency. |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | A series of absorptions due to the stretching of the carbon-carbon bonds within the aromatic ring. |
| C-O Stretch (Ester & Ether) | ~1250-1300 and ~1000-1100 | ~1250-1300 and ~1000-1100 | These are typically strong absorptions corresponding to the stretching of the C-O single bonds of the ester and ether/phenol functionalities. |
Note: Expected values are based on typical ranges for these functional groups. The NIST WebBook provides an IR spectrum for Methyl 5-chloro-2-hydroxybenzoate.[22]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers further structural clues.[23][24] In its most common form, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities.
-
MS Analysis:
-
The separated analyte enters the mass spectrometer.
-
Ionization Method: Electron Ionization (70 eV).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquire data over a mass-to-charge (m/z) range of, for example, 40-400 amu.
-
Comparative Mass Spectrometry Data
| Ion | Methyl 5-chloro-2-methoxybenzoate (m/z) | Rationale for Fragment |
| [M]⁺ | 200/202 | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a clear indicator of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| [M-31]⁺ | 169/171 | Loss of the methoxy group (-OCH₃) from the ester. This is a common fragmentation pathway for methyl esters.[25] |
| [M-59]⁺ | 141/143 | Loss of the entire carbomethoxy group (-COOCH₃). |
Note: Predicted fragmentation is based on typical patterns for benzoate esters. PubChem provides GC-MS data for Methyl 5-chloro-2-methoxybenzoate showing top peaks at m/z 169 and 171.[1]
Conclusion: A Unified Structural Assignment
By synthesizing the data from NMR, IR, and MS, a complete and confident structural assignment can be made. The IR confirms the presence of the key functional groups (ester, aromatic ring, ether/hydroxyl). The MS provides the molecular weight and the elemental composition (specifically the presence of chlorine). Finally, the NMR gives the detailed connectivity of the atoms, allowing for the definitive placement of the substituents on the aromatic ring. This multi-faceted approach ensures the trustworthiness and accuracy of the characterization, a fundamental requirement in all scientific and developmental endeavors.
References
-
Introduction to Spectroscopy II: Basic Principles of NMR - Organic Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]
- Kumar, A. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11), 17406-17413.
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
All About Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 5-chloro-2-hydroxybenzoate (C8H7ClO3). Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
LCGC International. (2026, February 23). Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure .. Mass spectrum fragmentation patterns of (a) the metabolite observed in a diethylene glycol dibenzoate fermentation and (b) one of the isomers of the metabolite observed in a dipropylene glycol dibenzoate fermentation. The patterns observed for the other isomers of this metabolite are identical. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-chloro-2-methoxy-benzoic acid methyl ester. Retrieved from [Link]
-
Florida International University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-chloro-2-methoxybenzoate (C9H9ClO3). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl... Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Methyl 5-chloro-2-ethoxybenzoate
This document provides essential safety and logistical information for the handling and disposal of Methyl 5-chloro-2-ethoxybenzoate. As your dedicated partner in laboratory safety, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, fostering a culture of safety and precision in your research endeavors. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic ester. Based on data from similar compounds, it should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] A thorough risk assessment is mandatory before commencing any work with this chemical.
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Eye Irritation: Can cause serious irritation, potentially leading to damage if not addressed promptly.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2]
Quantitative Data Summary
The following table summarizes the known properties of a closely related compound, Methyl 5-chloro-2-methoxybenzoate, which can serve as a conservative proxy for risk assessment.
| Property | Value | Source |
| Molecular Formula | C9H9ClO3 | |
| Molecular Weight | 200.62 g/mol | |
| Boiling Point | 235-240 °C | |
| Density | 1.259 g/mL at 25 °C |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87 standards are mandatory.[3][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Butyl rubber or nitrile gloves are recommended for handling esters and halogenated compounds.[3][6] Always inspect gloves for any signs of degradation or perforation before use and change them regularly.[7]
-
Body Protection: A flame-resistant or 100% cotton lab coat is required to protect against splashes and spills.[4] For larger quantities or operations with a significant splash risk, a chemically resistant apron or coveralls should be considered.[3][5]
-
Footwear: Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[4][8]
Respiratory Protection:
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, must be used.[5][7] Use of respirators requires enrollment in a respiratory protection program.[3][10]
Safe Handling and Operational Workflow
A systematic approach to handling ensures both personal safety and experimental integrity. The following workflow outlines the key steps for the safe use of this compound.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Don all required personal protective equipment as outlined in Section 2.
-
Ensure the chemical fume hood is operational and has adequate airflow.[9]
-
-
Handling:
-
Heating:
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal as halogenated organic waste.[13]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing.[11][14] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][15] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11][15] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11][16] Rinse the mouth with water and seek immediate medical attention.[11]
In any case of exposure, call emergency services or a poison control center for guidance.[17]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste streams to avoid increased disposal costs.[13]
-
Container Management:
-
Final Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[13][18] Do not pour down the drain.[8][9]
References
-
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Available at: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available at: [Link]
-
Personal Protective Equipment Selection Guide. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
What to Do in a Chemical Emergency - CDC. Available at: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]
-
busan 1078. Available at: [Link]
-
Hazardous Chemical Exposures | Office of Environmental Health and Safety. Available at: [Link]
-
Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. Available at: [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. Available at: [Link]
-
What to do in a chemical emergency - GOV.UK. Available at: [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
Sources
- 1. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. csub.edu [csub.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. scienceready.com.au [scienceready.com.au]
- 10. research.arizona.edu [research.arizona.edu]
- 11. echemi.com [echemi.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
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- 16. tcichemicals.com [tcichemicals.com]
- 17. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 18. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
